Solriamfetol Hydrochloride
Description
Contextualizing Solriamfetol (B1681049) Hydrochloride within Neuropharmacological Research
Solriamfetol hydrochloride is a phenylalanine-derived compound that has carved a distinct niche within neuropharmacological research, primarily as a wake-promoting agent. nih.govnih.gov Its mechanism is principally understood through its activity as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). jazzpharma.comnih.govbiospace.com By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), solriamfetol blocks the reuptake of these crucial monoamines from the synaptic cleft. nih.govnih.gov This action leads to increased extracellular concentrations of dopamine and norepinephrine, which are neurotransmitters fundamentally involved in regulating sleep-wake cycles, alertness, and attention. nih.govnih.gov
The compound's selectivity is a key aspect of its neuropharmacological profile. Preclinical research has consistently shown that while solriamfetol has a notable affinity for DAT and NET, it has a negligible impact on the serotonin (B10506) transporter (SERT). nih.govnih.govresearchgate.net This distinguishes it from other monoamine reuptake inhibitors that may have broader or different selectivity profiles. Furthermore, studies indicate that solriamfetol does not bind significantly to a wide array of other receptors, including those for dopamine, serotonin, histamine (B1213489), orexin (B13118510), GABA, or acetylcholine (B1216132), underscoring its targeted mechanism of action within the monoaminergic systems. nih.govdrugbank.com This focused activity on dopamine and norepinephrine systems, which are known to be dysregulated in conditions of excessive sleepiness, positions solriamfetol as a significant subject of study in the ongoing exploration of wakefulness regulation. nih.gov
Historical Trajectory of this compound Discovery and Early Development
The journey of solriamfetol from laboratory discovery to a recognized therapeutic agent involved several key organizations and strategic shifts in its development focus. The compound, chemically known as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, was first discovered by SK Biopharmaceuticals, a subsidiary of South Korea's SK Group. jazzpharma.comwikipedia.orgoup.com Initially, it was investigated as a potential antidepressant, reflecting a common path for compounds that modulate monoamine systems. biorxiv.org
In 2011, SK Group licensed the rights to develop and commercialize the compound, then identified as ADX-N05, to Aerial Biopharma LLC for territories outside of Asia. wikipedia.org Aerial advanced the compound, which also became known as JZP-110, through Phase II clinical trials for narcolepsy. nih.govwikipedia.org A significant transition occurred in 2014 when Jazz Pharmaceuticals acquired the license from Aerial, taking over the worldwide development, manufacturing, and commercialization rights, with the exception of 12 Asian markets where SK Biopharmaceuticals retained rights. jazzpharma.comwikipedia.orgoup.com
Under Jazz Pharmaceuticals, solriamfetol's development was firmly focused on treating excessive daytime sleepiness (EDS) associated with narcolepsy and obstructive sleep apnea (B1277953) (OSA). oup.comfda.gov This culminated in its first global approval by the U.S. Food and Drug Administration (FDA) on March 20, 2019. jazzpharma.comnih.govdrugs.com Subsequently, it received marketing authorization in the European Union in January 2020. jazzpharma.com The development trajectory continued when, in March 2022, it was announced that Axsome Therapeutics would acquire the U.S. rights to solriamfetol from Jazz Pharmaceuticals, signaling continued interest in its therapeutic potential, including for other indications like attention deficit hyperactivity disorder (ADHD) and major depressive disorder. biospace.comwikipedia.orgpharmaceutical-technology.com
Evolution of Research Paradigms for Monoamine Reuptake Inhibitors
The research paradigm for monoamine reuptake inhibitors has undergone significant evolution, a journey that provides context for the development of compounds like solriamfetol. The foundation was laid with the monoamine hypothesis of depression in the 1950s, which posited that a deficiency in monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) was a key factor in depression. nih.govnih.gov This theory was supported by the serendipitous discovery of the antidepressant effects of early drugs like the monoamine oxidase inhibitor (MAOI) iproniazid (B1672159) and tricyclic antidepressants (TCAs). nih.govwikipedia.orgpsychiatryinvestigation.org These first-generation agents worked by broadly increasing the availability of monoamines, but their lack of specificity led to numerous side effects. psychiatryinvestigation.org
This led to a paradigm shift toward developing more selective agents. The goal was to target specific monoamine transporters to improve tolerability. This research direction produced the highly successful class of selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine, which primarily block the reuptake of serotonin. nih.govresearchgate.net Following the success of SSRIs, the focus expanded to drugs that targeted both serotonin and norepinephrine, leading to the development of serotonin-norepinephrine reuptake inhibitors (SNRIs). researchgate.net
More recently, the pendulum has swung back from high selectivity towards multi-target or "broad spectrum" approaches, with the aim of potentially enhancing efficacy. psychiatryinvestigation.org This has renewed interest in compounds that affect multiple monoamine systems, such as dual dopamine and norepinephrine reuptake inhibitors (DNRIs) and triple reuptake inhibitors (which also include serotonin). psychiatryinvestigation.org Solriamfetol, as a selective DNRI, fits within this modern paradigm, which seeks to achieve specific therapeutic effects by modulating distinct combinations of monoamine systems, moving beyond the initial, simpler versions of the monoamine hypothesis. nih.govfrontiersin.org
Rationale for Continued Mechanistic and Preclinical Investigations
While solriamfetol is well-established as a dopamine and norepinephrine reuptake inhibitor, there is a compelling rationale for continued mechanistic and preclinical investigations to fully elucidate its pharmacological profile. nih.govoup.com The primary mechanism of inhibiting DAT and NET does not entirely account for all its observed effects, particularly how its wake-promoting qualities may differ from traditional stimulants like amphetamine. nih.govresearchgate.net For instance, unlike amphetamines, solriamfetol does not cause a significant release of monoamines, a key difference that likely contributes to its distinct behavioral profile. nih.govnih.gov
Recent preclinical research has uncovered additional potential mechanisms of action that warrant deeper exploration. In vitro studies have revealed that solriamfetol also acts as an agonist at the trace amine-associated receptor 1 (TAAR1). oup.comresearchgate.netresearchgate.netbiorxiv.org This finding is significant because TAAR1 agonism is another pathway known to modulate monoamine transmission and promote wakefulness. oup.com Notably, this TAAR1 activity is not observed with the wake-promoting agent modafinil (B37608) or the DNRI bupropion, suggesting a unique pharmacological characteristic of solriamfetol. oup.comresearchgate.net
Furthermore, some studies suggest a possible low-potency agonist activity at the 5-HT1A receptor. oup.comresearchgate.netbiorxiv.org Continued preclinical studies, including in vivo microdialysis, electrophysiology, and behavioral models, are essential to understand the functional relevance of these additional receptor interactions. nih.govbiorxiv.org These investigations are critical for differentiating solriamfetol's effects from other stimulants, clarifying the precise neurochemical pathways responsible for its potent wake-promoting effects, and exploring its potential in other therapeutic areas. researchgate.netbiorxiv.org
Research Data Tables
Table 1: In Vitro Binding Affinity and Functional Inhibition of Solriamfetol
This table displays the binding affinity (Ki) and functional inhibitory concentration (IC50) of solriamfetol at human monoamine transporters. Lower values indicate stronger affinity and potency.
| Transporter | Binding Affinity (Ki) | Reuptake Inhibition (IC50) |
| Dopamine Transporter (DAT) | 14.2 µM wikipedia.org | 2.9 µM nih.govnih.gov |
| Norepinephrine Transporter (NET) | 3.7 µM wikipedia.org | 4.4 µM nih.govnih.gov |
| Serotonin Transporter (SERT) | 81.5 µM wikipedia.org | > 100 µM nih.govwikipedia.org |
| Data sourced from multiple preclinical studies. nih.govnih.govwikipedia.org |
Table 2: Emerging Mechanistic Targets of Solriamfetol
This table outlines additional receptor interactions identified in preclinical research, with their respective functional activity values (EC50).
| Receptor Target | Reported Functional Activity (EC50) |
| Trace Amine-Associated Receptor 1 (TAAR1) | 10–16 µM oup.comresearchgate.netneurology.org |
| 5-HT1A Receptor | 25 µM neurology.org |
| Data sourced from recent in vitro functional studies. oup.comresearchgate.netneurology.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
561069-23-6 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |
InChI Key |
KAOVAAHCFNYXNJ-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Solriamfetol Hydrochloride
Monoamine Transporter Binding Profiles
Solriamfetol (B1681049) demonstrates a distinct binding profile, primarily targeting the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govwikipedia.org It has a notably low affinity for the serotonin (B10506) transporter (SERT), with a reported inhibition constant (Kᵢ) of 81.5 μM, and does not meaningfully inhibit serotonin reuptake (IC₅₀ > 100 μM). wikipedia.orgdrugbank.com Furthermore, solriamfetol shows no significant binding affinity for a wide range of other receptors, including those for dopamine, serotonin, norepinephrine, GABA, adenosine, histamine (B1213489), orexin (B13118510), and acetylcholine (B1216132). drugbank.comeuropa.eu This selectivity for DAT and NET underlies its classification as a dopamine and norepinephrine reuptake inhibitor (DNRI). fda.govd-nb.info
Dopamine Transporter (DAT) Interaction Kinetics and Thermodynamics
Solriamfetol binds to the human dopamine transporter (hDAT), which is the principal mechanism for its effect on dopaminergic neurotransmission. nih.gov This interaction inhibits the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration. nih.gov
The binding affinity of solriamfetol for the dopamine transporter has been characterized in multiple in vitro studies, yielding a range of values. These studies, often using radioligand binding assays in cells expressing cloned human DAT, report affinity (Kᵢ) values in the low micromolar range. For example, values of 14.2 μM (or 14,200 nM) have been frequently reported. nih.govwikipedia.org Other studies have shown replicate Kᵢ values of 6.3 μM and 14.2 μM. Another report from a binding study indicated a Kᵢ of 3,410 nM (3.41 μM). This variability highlights the differences in experimental conditions and assays used. Despite the variations, these figures collectively indicate a relatively low affinity compared to classic stimulants like cocaine, which has a Kᵢ of 236 nM.
| Affinity (Kᵢ) | Reference |
|---|---|
| 14.2 µM | nih.govwikipedia.org |
| 6.3 µM | europa.eu |
| 14,200 nM (14.2 µM) | wikipedia.org |
| 3,410 nM (3.41 µM) | wikipedia.org |
Consistent with its binding affinity, solriamfetol acts as a functional inhibitor of dopamine reuptake. In vitro functional assays measuring the inhibition of dopamine uptake in cell systems (such as HEK293 cells) expressing human DAT have established its potency. The half-maximal inhibitory concentration (IC₅₀) is consistently reported in the low micromolar range. The most frequently cited IC₅₀ value is 2.9 μM. nih.govwikipedia.orgsunosihcp.comnih.gov Replicate studies have also reported values of 6.4 μM. europa.eu These findings confirm that solriamfetol is a functional, albeit low-potency, inhibitor of dopamine transport. wikipedia.orgnih.gov
| IC₅₀ Value | In Vitro System | Reference |
|---|---|---|
| 2.9 µM | HEK293 cells expressing hDAT | nih.govwikipedia.orgsunosihcp.comnih.gov |
| 6.4 µM | Cells expressing cloned human transporters | europa.eu |
Detailed molecular docking and ligand-binding simulations specifically for solriamfetol with the dopamine transporter are not extensively detailed in publicly available scientific literature. Such computational studies are crucial for visualizing the binding pose and identifying key amino acid residues within the DAT binding pocket that interact with the ligand.
While specific simulations for solriamfetol are scarce, general principles of ligand-transporter interactions suggest that the binding would occur within the central binding site of DAT. One study that performed quantum mechanical analysis on solriamfetol identified its electrostatic potential and frontier molecular orbitals, which are foundational for understanding its reactivity and potential for non-covalent interactions, such as hydrogen bonding and van der Waals forces, that would be critical in its binding to DAT. sci-hub.sefda.gov Another computational study mentioned the use of Schrödinger software modules for molecular docking, though it detailed the results for a bacterial target rather than DAT. patsnap.com Generally, for dopamine reuptake inhibitors, binding is understood to be an enthalpy-driven process related to conformational changes in the transporter. wikipedia.org Without specific simulation data for solriamfetol, a precise description of its interaction at the atomic level remains speculative.
Norepinephrine Transporter (NET) Interaction Kinetics and Thermodynamics
In addition to its effects on DAT, solriamfetol also acts on the norepinephrine transporter (NET), contributing to its dual-monoaminergic mechanism. nih.gov This interaction blocks the reuptake of norepinephrine, increasing its availability in the synapse.
Solriamfetol binds to the human norepinephrine transporter with a slightly higher affinity than to DAT. nih.govwikipedia.org Radioligand binding assays have reported Kᵢ values for NET that are consistently in the low micromolar range. The most commonly cited value is 3.7 μM (or 3,700 nM). nih.govwikipedia.org However, other studies have reported differing results, with one showing a replicate value of >10 μM, indicating a lower affinity in that specific assay. europa.eu This suggests that solriamfetol is approximately 2 to 4-fold more selective for NET over DAT. nih.govwikipedia.org Like its interaction with DAT, its affinity for NET is modest compared to reference compounds such as cocaine (NET Kᵢ = 505 nM).
| Affinity (Kᵢ) | Reference |
|---|---|
| 3.7 µM | nih.govwikipedia.org |
| 3,700 nM (3.7 µM) | wikipedia.org |
| >10 µM | europa.eu |
Solriamfetol hydrochloride's primary mechanism of action is characterized by its activity as a dopamine and norepinephrine reuptake inhibitor. europa.eu Its pharmacodynamic profile demonstrates a selective interaction with these monoamine transporters, with minimal to no significant affinity for other key neurotransmitter systems. This targeted activity is central to its therapeutic effects.
Inhibition of Norepinephrine Reuptake (IC₅₀) in In Vitro Systems
In vitro studies utilizing cells expressing human transporters have been instrumental in quantifying the interaction of solriamfetol with the norepinephrine transporter (NET). These assays consistently demonstrate that solriamfetol inhibits the reuptake of norepinephrine.
The half-maximal inhibitory concentration (IC₅₀) of solriamfetol for the human norepinephrine transporter (hNET) has been determined to be 4.4 μM. patsnap.comfda.govfda.govnih.govnih.govepfl.ch This value indicates the concentration of the compound required to inhibit 50% of norepinephrine reuptake activity in these experimental systems. The binding affinity (Ki) of solriamfetol for NET has been reported as 3.7 μM, with some studies showing replicate values of 3.7 and >10 μM. patsnap.comfda.govfda.govnih.govncats.ioresearchgate.neteuropa.eu
Table 1: In Vitro Norepinephrine Transporter (NET) Inhibition Data for Solriamfetol
| Parameter | Value (μM) | Reference(s) |
|---|---|---|
| IC₅₀ | 4.4 | patsnap.comfda.govfda.govnih.govnih.govepfl.ch |
| Ki | 3.7 | patsnap.comfda.govfda.govnih.govncats.ioresearchgate.neteuropa.eu |
Computational Modeling of NET Binding
As of the current date, specific studies detailing the computational modeling or molecular docking of solriamfetol's binding to the norepinephrine transporter (NET) are not available in the public domain. While general molecular modeling techniques are used in drug development, detailed simulations of the solriamfetol-NET interaction have not been published.
Serotonin Transporter (SERT) Selectivity and Absence of Significant Interaction
A key feature of solriamfetol's pharmacodynamic profile is its high selectivity for dopamine and norepinephrine transporters over the serotonin transporter (SERT). fda.gov In vitro binding assays have shown that solriamfetol has no appreciable affinity for the human serotonin transporter (hSERT). patsnap.comfda.govresearchgate.net
The binding affinity (Ki) for hSERT is reported to be 81.5 μM, a value significantly higher than its affinity for DAT and NET, indicating a much weaker interaction. patsnap.comfda.govfda.govncats.ioresearchgate.net Correspondingly, functional assays demonstrate that solriamfetol does not potently inhibit serotonin reuptake, with a reported IC₅₀ value greater than 100 μM. patsnap.comfda.govnih.govepfl.chncats.io This lack of significant interaction with the serotonin system distinguishes it from other classes of reuptake inhibitors. europa.eu
Table 2: Solriamfetol Interaction with the Serotonin Transporter (SERT)
| Parameter | Value (μM) | Reference(s) |
|---|---|---|
| Ki | 81.5 | patsnap.comfda.govfda.govncats.ioresearchgate.net |
| IC₅₀ | >100 | patsnap.comfda.govnih.govepfl.chncats.io |
Other Neurotransmitter Receptor and Transporter Binding Specificity
To further delineate its mechanism of action, solriamfetol has been screened against a wide panel of other neurotransmitter receptors and transporters. These studies have consistently shown a high degree of specificity for the dopamine and norepinephrine transporters.
Absence of Appreciable Affinity for Various Receptor Subtypes
In vitro binding studies have demonstrated that solriamfetol has no significant affinity for a variety of other receptor subtypes. fda.gov Specifically, it does not bind appreciably to dopamine, serotonin, GABA, adenosine, histamine, orexin, benzodiazepine, muscarinic acetylcholine, or nicotinic acetylcholine receptors. fda.govfda.govncats.io This lack of off-target binding contributes to its focused pharmacological profile.
Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity
More recent research has identified another potential pharmacological target for solriamfetol. In addition to its primary action as a dopamine and norepinephrine reuptake inhibitor, solriamfetol has been found to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). ncats.iopharmaoffer.com TAAR1 is a G-protein coupled receptor that can modulate monoaminergic neurotransmission. pharmaoffer.com
Table 3: Solriamfetol Agonist Activity at TAAR1
| Parameter | Receptor | Value (μM) | Reference(s) |
|---|
| EC₅₀ | Human TAAR1 | 10–16 | ncats.iopharmaoffer.com |
Other Neurotransmitter Receptor and Transporter Binding Specificity
Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity
Species-Specific TAAR1 Agonism (Human, Mouse, Rat)
Solriamfetol has been identified as an agonist at the trace amine-associated receptor 1 (TAAR1), a pharmacological action it shares with compounds like amphetamine but not with other wake-promoting agents such as modafinil (B37608) or the dopamine/norepinephrine reuptake inhibitor (DNRI) bupropion. biorxiv.orgoup.comwikipedia.org In vitro functional studies have confirmed this agonist activity across different species, including human, mouse, and rat TAAR1 receptors. oup.comwikipedia.org
The potency of solriamfetol at the human TAAR1 (hTAAR1) receptor is noteworthy, with reported EC50 values in the range of 10–16 µM. oup.comwikipedia.org This potency is significant because it falls within the clinically observed therapeutic plasma concentrations of the drug and is comparable to its inhibitory potencies at the dopamine transporter (DAT) and norepinephrine transporter (NET). oup.com This suggests that TAAR1 agonism may be an additional mechanism contributing to the wake-promoting effects of solriamfetol, alongside its primary action as a DNRI. oup.com
While solriamfetol demonstrates activity at TAAR1 across these species, it is important to note that species-specific differences in ligand binding and recognition are a known characteristic of TAAR1 orthologues, which can exhibit varied responses despite high sequence similarity. frontiersin.org
Table 1: Solriamfetol In Vitro Activity at TAAR1 Receptors
| Receptor | Activity | Potency (EC50) | Source |
|---|---|---|---|
| Human TAAR1 | Agonist | 10–16 µM | oup.comwikipedia.org |
| Mouse TAAR1 | Agonist | Data not specified | oup.com |
| Rat TAAR1 | Agonist | Data not specified | oup.com |
Potential 5-HT1A Receptor Agonism
In addition to its primary and TAAR1-related activities, preclinical research suggests that solriamfetol may possess low-potency agonist activity at serotonin 1A (5-HT1A) receptors. biorxiv.orgoup.comoup.com This interaction is considered weaker compared to its effects on dopamine and norepinephrine transporters. oup.com One study reported an EC50 value of 25 μM for this agonistic property at the 5-HT1A receptor. nih.gov The potential clinical relevance of this finding is still under investigation, but it represents another facet of solriamfetol's complex pharmacological profile. oup.compatsnap.com
Cellular Mechanisms of Action
Neurotransmitter Release Modulation (Absence of Direct Release Induction)
A key distinction in the cellular mechanism of solriamfetol compared to traditional psychostimulants like amphetamine is its lack of direct monoamine-releasing activity. nih.govfda.gov While amphetamines induce the release of dopamine and norepinephrine from presynaptic terminals, solriamfetol's primary action is the inhibition of their reuptake. nih.gov In vitro and in vivo studies have demonstrated that solriamfetol does not significantly stimulate the release of dopamine, norepinephrine, or serotonin at therapeutically relevant concentrations. nih.govfda.gov Its wake-promoting effects are attributed to the increased synaptic concentration of dopamine and norepinephrine resulting from the blockade of their respective transporters (DAT and NET). nih.govpatsnap.comresearchgate.net This mechanism of action, which modulates neurotransmitter levels without inducing their release, may contribute to its distinct pharmacological profile compared to releasing agents. nih.govsemanticscholar.org
Intracellular Signaling Pathways Modulated by Transporter Inhibition
By inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET), solriamfetol elevates the extracellular levels of dopamine and norepinephrine in brain regions such as the striatum and prefrontal cortex. nih.goveuropa.eueuropa.eu This sustained presence of neurotransmitters in the synaptic cleft leads to enhanced activation of postsynaptic receptors. nih.govsmpdb.ca
Increased dopamine, for example, leads to greater interaction with D1 and D2 receptors, which are G protein-coupled receptors that modulate intracellular signaling cascades. nih.gov The activation of these receptors influences the activity of adenylyl cyclase, which in turn regulates the levels of the second messenger cyclic AMP (cAMP). smpdb.ca The "Solriamfetol Action Pathway" as described in the Small Molecule Pathway Database (SMPDB) involves the modulation of cAMP, a critical component of many intracellular signaling pathways. smpdb.ca These pathways ultimately influence neuronal excitability and gene expression, contributing to the pharmacological effects of the compound.
Electrophysiological Effects on Monoaminergic Neurons (e.g., Ventral Tegmental Area (VTA) Dopaminergic Neurons)
The Ventral Tegmental Area (VTA) is a critical brain region for reward and wakefulness, containing a high density of dopaminergic neurons. nih.govutdallas.edu The electrophysiological properties of these neurons, such as their firing rate and pattern, are key determinants of dopamine release in projection areas. frontiersin.orgresearchgate.net
Studies on mouse brain slices have shown that solriamfetol (in concentrations of 1–10 µM) dose-dependently inhibits the firing frequency of VTA dopaminergic neurons. oup.com This effect is similar to that observed with known TAAR1 agonists. oup.com However, the inhibitory effect of solriamfetol on these neurons was blocked by a D2 receptor antagonist, suggesting that the effect is not a direct consequence of TAAR1 agonism but is instead mediated by increased dopamine levels in the local environment acting on inhibitory D2 autoreceptors. oup.com This finding highlights the primary role of dopamine transporter (DAT) inhibition in modulating the electrophysiological activity of these crucial neurons. oup.com
Gene Expression Changes Associated with Monoamine Modulation
The modulation of monoamine systems by solriamfetol can lead to downstream changes in gene expression. Research in mice has shown that solriamfetol administration can induce a state of wakefulness characterized by a significant upregulation of EEG gamma activity, which is considered a biomarker for cognitive processes. biorxiv.orgbiorxiv.org Accompanying this electrophysiological change, studies have demonstrated that solriamfetol can induce the expression of genes implicated in neural plasticity, learning, and memory. biorxiv.orgbiorxiv.org This suggests that beyond its immediate effects on neurotransmitter levels, solriamfetol may initiate longer-term changes in neuronal function through the modulation of gene transcription.
Neural Plasticity Markers
Neural plasticity, the brain's ability to reorganize its structure and function in response to experiences, is a fundamental process for learning and memory. The expression of certain proteins, known as neural plasticity markers, is often used to identify neuronal activation and plastic changes. Key markers influenced by solriamfetol include immediate early genes like c-Fos and components of neurotrophin signaling pathways.
c-Fos: The protein c-Fos is a well-established marker of neural activity, with its expression rapidly induced in neurons following stimulation. ksdb.org Studies in animal models have demonstrated that solriamfetol administration leads to the induction of c-Fos expression in the hippocampus. biorxiv.org The hippocampus is a brain region critical for memory formation, and the upregulation of c-Fos in this area suggests that solriamfetol activates the neural circuits involved in cognitive processes. This activation is a hallmark of substances that can promote changes in synaptic strength and structure.
Brain-Derived Neurotrophic Factor (BDNF) Pathway: BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.govplos.org It plays a pivotal role in long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. frontiersin.org While direct measurements of BDNF protein level changes after solriamfetol administration are not extensively detailed in the available literature, research has shown that solriamfetol upregulates the expression of Ntrk2. biorxiv.org Ntrk2 is the gene that codes for the Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for BDNF. nih.gov By increasing the expression of Ntrk2, solriamfetol may enhance the sensitivity of neurons to endogenous BDNF, thereby promoting BDNF-dependent neural plasticity and facilitating the molecular processes of learning and memory. biorxiv.orgmdpi.com
Learning and Memory Related Genes
Beyond general markers of plasticity, research has identified specific genes related to learning and memory that are upregulated following solriamfetol administration. researchgate.netbiorxiv.org In mouse studies, solriamfetol was found to induce the expression of a suite of genes known to be involved in the molecular machinery of long-term potentiation and other cellular processes that form the basis of memory. biorxiv.org
The upregulation of these genes in the hippocampus suggests a potential mechanism by which solriamfetol may exert its cognitive-enhancing effects. biorxiv.org These genes are involved in various aspects of synaptic function and plasticity, including signal transduction, cell adhesion, and receptor function.
The table below summarizes the key learning and memory-related genes found to be upregulated by solriamfetol in preclinical research. biorxiv.org
| Gene Symbol | Gene Name | Primary Function in Learning and Memory |
| Crebbp | CREB binding protein | A transcriptional co-activator that plays a critical role in CREB-mediated transcription, essential for long-term memory formation. |
| Gsk3b | Glycogen synthase kinase 3 beta | Involved in synaptic plasticity and neuronal development; its regulation is crucial for memory processes. |
| Ncan | Neurocan | An extracellular matrix protein that modulates cell adhesion and migration, influencing synaptic plasticity. |
| Ntrk2 | Neurotrophic receptor tyrosine kinase 2 | Encodes the TrkB receptor for BDNF, a key pathway for neuronal survival, growth, and synaptic plasticity underlying learning and memory. biorxiv.org |
| Ptprd | Protein tyrosine phosphatase, receptor type D | A receptor protein tyrosine phosphatase that acts as a synaptic adhesion molecule, regulating synapse development and function. |
| Vldlr | Very low density lipoprotein receptor | Part of the reelin signaling pathway, which is critical for neuronal migration during development and synaptic plasticity in the adult brain. |
This targeted gene expression profile provides molecular-level evidence supporting the role of solriamfetol in modulating the fundamental components of learning and memory. researchgate.netbiorxiv.org
Preclinical Pharmacokinetics and Metabolism Research
Absorption Characteristics in Animal Models
The absorption of solriamfetol (B1681049) following oral administration has been investigated in several preclinical species, revealing its efficient uptake from the gastrointestinal tract.
Studies have demonstrated that solriamfetol exhibits moderate to high oral bioavailability across different animal models. fda.gov In mice, the bioavailability was determined to be high at 101%, while in rats, it was found to be moderate at 71.2%. fda.gov Dogs also showed high oral bioavailability at 86.5%. fda.gov Further research confirmed that the absorption of radioactivity after oral dosing with radiolabeled solriamfetol was estimated to be at least 63% to 73% in rats and 85% in dogs. europa.eu This indicates substantial absorption from the gastrointestinal tract in these species. europa.eu
Table 1: Oral Bioavailability of Solriamfetol in Preclinical Species
| Species | Oral Bioavailability (%) |
|---|---|
| Mouse | 101 |
| Rat | 71.2 |
Data sourced from FDA documents. fda.gov
The time required to reach the maximum concentration (Tmax) of solriamfetol in plasma following oral administration is relatively short in animal models. fda.gov Preclinical studies reported a Tmax ranging from 0.25 to 1.33 hours in mice, rats, and dogs. fda.gov This rapid absorption is consistent with the drug's high water solubility. fda.gov
Table 2: Time to Peak Plasma Concentration (Tmax) of Solriamfetol in Preclinical Models
| Species | Time to Peak Plasma Concentration (Tmax) (hours) |
|---|
Data sourced from FDA documents. fda.gov
Distribution Studies in Preclinical Systems
Following absorption, solriamfetol is distributed throughout the body. Studies in animal models have provided insights into its volume of distribution and binding to plasma proteins.
The apparent volume of distribution (Vd) of solriamfetol in animal models was found to be moderate and exceeded the total blood volume. fda.gov This suggests that the drug distributes extensively into tissues beyond the vascular compartment. fda.goveuropa.eu In rats and dogs, a moderate apparent volume of distribution was noted. europa.eu
The binding of solriamfetol to plasma proteins has been characterized as low. fda.gov In human plasma, the protein binding ranged from 13.3% to 19.4%. europa.eusunosi.comwikipedia.org While specific quantitative data for plasma protein binding in preclinical species was not detailed in the provided search results, the low binding characteristic in humans suggests a similar profile in animals, allowing for a larger fraction of the drug to be free and pharmacologically active.
Brain Penetration and Distribution (e.g., Microdialysis)
Preclinical studies in rats utilizing in vivo brain microdialysis have been instrumental in understanding the central nervous system exposure of solriamfetol. Following subcutaneous administration, solriamfetol demonstrated the ability to cross the blood-brain barrier. europa.eu
In these studies, extracellular levels of dopamine (B1211576) in the striatum and norepinephrine (B1679862) in the prefrontal cortex were measured. europa.eu The results indicated that solriamfetol administration led to a time-dependent increase in the tissue levels of these monoamines. europa.eu Notably, the duration of solriamfetol exposure in the brain's extracellular fluid was observed to be longer than its duration in plasma. europa.eu This extended presence in the brain may contribute to a pharmacological effect that outlasts its relatively short plasma elimination half-life. europa.eu
Further whole-body autoradiography studies in rats after a single oral dose of radiolabeled solriamfetol showed that radioactivity was relatively low in the brain compared to other tissues like the kidney and liver. fda.govfda.gov
Metabolic Pathways and Metabolite Identification (In Vitro and Preclinical In Vivo)
The metabolism of solriamfetol has been investigated across various species using both in vitro and in vivo models. The primary metabolic pathways identified in the liver include N-acetylation, aliphatic and aromatic hydroxylation, carbamate (B1207046) hydrolysis, glucuronidation, alcohol oxidation, glutathione (B108866) conjugation, and premercapturic acid formation. europa.eu However, the extent of this metabolism varies significantly between species. europa.eufda.gov
Extent of Metabolism in Hepatocytes and Liver Fractions (e.g., Microsomes, S9) from Various Species
In vitro studies using hepatocytes and liver fractions (microsomes and S9) from rats, mice, rabbits, dogs, and humans have shown that solriamfetol is not extensively metabolized. fda.gov Particularly in human-derived samples, only a limited number of metabolites were identified at low levels. fda.gov While rats show significant hepatic metabolism of solriamfetol, dogs and humans exhibit very limited metabolism both in vitro and in vivo. europa.eufda.gov
Identification and Characterization of Minor Metabolites (e.g., N-acetyl solriamfetol)
The primary metabolite identified is N-acetyl solriamfetol (M11), which is considered a minor and inactive metabolite. europa.eusunosi.com In humans, less than 1% of an administered dose is recovered in the urine as N-acetyl solriamfetol. drugbank.comwikipedia.orgfda.gov This metabolite has also been detected in toxicology species, indicating no unique human metabolites of major concern. europa.eufda.gov
Species-Specific Metabolic Profiles
There are notable interspecies differences in the metabolism of solriamfetol. europa.eu As mentioned, rats exhibit significant hepatic metabolism. europa.eu In contrast, metabolism in dogs and humans is very limited, with the majority of the compound being excreted unchanged. europa.eufda.gov This similarity in the metabolic profiles of dogs and humans is a key finding from these preclinical studies. fda.gov
Role of Cytochrome P450 (CYP) Enzymes in Metabolism (In Vitro)
In vitro studies were conducted to evaluate the role of cytochrome P450 (CYP) enzymes in the metabolism of solriamfetol. europa.eu However, due to the minimal metabolism of solriamfetol observed in human liver microsomes, determining the specific CYP enzymes involved proved challenging. fda.gov Experiments using E. coli microsomes expressing human CYP enzymes also showed little to no metabolism of the compound. fda.gov
In vitro studies have consistently demonstrated that solriamfetol is not a potent inhibitor or inducer of major CYP450 enzymes at clinically relevant concentrations. nih.govdrugs.com Specifically, it does not significantly inhibit CYP isoenzymes 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4. sunosi.comdrugs.com Furthermore, it does not induce CYP1A2, 2B6, or 3A4. sunosi.comdrugs.com This suggests a low potential for clinically significant drug-drug interactions mediated by these enzymes. nih.govdrugs.com
Evaluation of Uridine-Diphosphate Glucuronosyltransferase (UGT) Interactions (In Vitro)
In vitro studies have been conducted to assess the potential of solriamfetol to interact with Uridine-Diphosphate Glucuronosyltransferase (UGT) enzymes, a key family of enzymes involved in the phase II metabolism of many compounds. Research findings indicate that solriamfetol does not induce the UGT1A1 enzyme at concentrations that are clinically relevant. wikidoc.orgdrugs.comaxsome.commedicines.org.uk Further preclinical investigations noted that no effect on uridine (B1682114) 5'-diphospho (UDP)-glucuronosyltransferase activity was observed, suggesting a low likelihood of clinically significant drug interactions mediated by the induction of this enzyme. europa.eu
Excretion Pathways in Preclinical Species
Studies in multiple preclinical species have characterized the primary routes of elimination for solriamfetol. The findings highlight renal excretion as the predominant pathway.
The primary route of elimination for solriamfetol is excretion of the unchanged parent drug in the urine. medicines.org.ukeuropa.eu In preclinical animal models, this has been quantified. Following a single oral administration of radiolabeled solriamfetol in dogs, approximately 70% of the dose was recovered as unchanged drug in the urine. fda.gov In separate studies using male and female rats, the amount of unchanged solriamfetol excreted in the urine within 48 hours post-dose accounted for 41.2% and 54.1% of the administered dose, respectively. fda.gov In humans, renal clearance is the majority of its total clearance, with about 95% of the dose recovered in urine as unchanged solriamfetol. europa.eusunosi.com The renal clearance rate has been shown to be approximately three times greater than the creatinine (B1669602) clearance rate, indicating that active tubular secretion is a major component of its elimination. europa.euswissmedic.ch
While renal excretion is the main pathway, the contribution of biliary and fecal excretion has also been investigated. In rats, fecal excretion was found to be a relevant contributor to the drug's elimination, and it is suggested that solriamfetol may undergo minor biliary or transepithelial elimination in this species. europa.eu In contrast, studies in dogs indicated that the excretion of radioactivity in the feces was low. fda.gov In human mass-balance studies, a negligible amount of the dose was accounted for in feces, indicating this is not a significant route of excretion in humans. europa.eu
Pharmacokinetic Interactions with Transporter Systems (In Vitro)
In vitro studies have been essential in characterizing the interaction of solriamfetol with various drug transporter systems, which play a crucial role in its absorption, distribution, and excretion.
In vitro data show that solriamfetol interacts with several organic cation transporters. It is identified as a low-avidity substrate for OCT2, OCTN1, and OCTN2. wikidoc.orgdrugs.comrxlist.com However, it is not an inhibitor of OCT1, OCTN1, or OCTN2. medicines.org.ukeuropa.eueuropa.eu Solriamfetol does exhibit weak inhibitory activity against OCT2, with a reported half-maximal inhibitory concentration (IC50) of 146 μM. medicines.org.ukeuropa.eurxlist.comeuropa.eu
Table 1: Interaction of Solriamfetol with Organic Cation Transporters (OCTs)
| Transporter | Substrate Status | Inhibitor Status | IC50 Value |
|---|---|---|---|
| OCT1 | Not a substrate | Not an inhibitor | N/A |
| OCT2 | Low-avidity substrate | Weak inhibitor | 146 μM medicines.org.ukeuropa.eurxlist.comeuropa.eu |
| OCTN1 | Low-avidity substrate | Not an inhibitor | N/A |
| OCTN2 | Low-avidity substrate | Not an inhibitor | N/A |
The interaction of solriamfetol with multidrug and toxin extrusion (MATE) transporters has also been evaluated. It is considered a low-avidity substrate of MATE1. wikidoc.orgdrugs.comrxlist.com In terms of inhibition, solriamfetol is a weak inhibitor of MATE1, with a reported IC50 value of 211 μM. medicines.org.ukeuropa.eurxlist.comeuropa.eu Conversely, it is not a substrate or an inhibitor of MATE2-K. medicines.org.ukeuropa.eufda.goveuropa.eu
Table 2: Interaction of Solriamfetol with Multidrug and Toxin Extrusion (MATE) Transporters
| Transporter | Substrate Status | Inhibitor Status | IC50 Value |
|---|---|---|---|
| MATE1 | Low-avidity substrate | Weak inhibitor | 211 μM medicines.org.ukeuropa.eurxlist.comeuropa.eu |
| MATE2-K | Not a substrate fda.gov | Not an inhibitor | N/A |
Table of Mentioned Compounds
| Compound Name |
|---|
| Solriamfetol Hydrochloride |
| N-acetyl solriamfetol |
| Uridine-Diphosphate Glucuronosyltransferase (UGT) |
Assessment of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Interactionsscientificarchives.com
In vitro studies were conducted to determine the potential of this compound to interact with the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters are significant in drug disposition and can affect a drug's absorption and distribution, including its entry into the central nervous system. The assessment was carried out using various established cell-based assay systems.
Detailed research findings from a series of non-GLP (Good Laboratory Practice) in vitro studies (Study Nos. XT168124, 8304273, and 8335453) utilizing cell lines such as Caco-2, MDCKII-BCRP, and HEK293, which express these human transporters, concluded that solriamfetol is neither a substrate nor an inhibitor of P-gp and BCRP. fda.goveuropa.eu
The outcomes of these preclinical investigations indicate that clinically significant pharmacokinetic interactions involving P-gp and BCRP are not anticipated with the administration of solriamfetol. fda.govnih.gov
Substrate Assessment
To evaluate whether solriamfetol is a substrate for P-gp and BCRP, its transport was measured across polarized cell monolayers. The results from these studies demonstrated that solriamfetol does not serve as a substrate for either P-gp or BCRP. europa.eufda.govnih.gov This suggests that its distribution and clearance are unlikely to be significantly influenced by these efflux pumps.
Table 1: In Vitro Assessment of Solriamfetol as a P-gp and BCRP Substrate
| Transporter | Test System | Finding | Citation |
|---|---|---|---|
| P-glycoprotein (P-gp) | Caco-2 cells | Not a substrate | fda.goveuropa.eufda.govnih.gov |
| Breast Cancer Resistance Protein (BCRP) | MDCKII-BCRP cells | Not a substrate | fda.goveuropa.eufda.govnih.gov |
Inhibitor Assessment
The potential of solriamfetol to inhibit the function of P-gp and BCRP was also investigated. In these experiments, solriamfetol was tested for its ability to impede the transport of known probe substrates for these transporters. The findings revealed that solriamfetol does not act as an inhibitor of either P-gp or BCRP. europa.eufda.govnih.gov Specifically, one study noted that solriamfetol concentrations up to 100 µM did not impact the P-gp mediated transport of taxol. fda.gov
Table 2: In Vitro Assessment of Solriamfetol as a P-gp and BCRP Inhibitor
| Transporter | Test System | Finding | Citation |
|---|---|---|---|
| P-glycoprotein (P-gp) | Cell-based assays | Not an inhibitor | fda.goveuropa.eufda.govnih.gov |
| Breast Cancer Resistance Protein (BCRP) | Cell-based assays | Not an inhibitor | europa.eufda.govnih.gov |
Synthetic Chemistry and Structure Activity Relationship Sar Studies
Structure-Activity Relationship (SAR) of Solriamfetol (B1681049) and its Analogs
Solriamfetol, chemically known as (R)-2-amino-3-phenylpropylcarbamate, is a phenylalanine derivative. biorxiv.org Its mechanism of action is primarily attributed to its function as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). nih.gov The specific arrangement of its functional groups is crucial for its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). While extensive SAR studies on a wide range of solriamfetol analogs are not broadly available in the public domain, analysis of solriamfetol's own pharmacological profile provides significant insight into the structural requirements for its activity.
Key Pharmacophores for DAT and NET Binding
The interaction of solriamfetol with the dopamine and norepinephrine transporters is dictated by its key structural features: the primary amino group, the phenyl ring, and the O-carbamoyl moiety, all attached to a propane (B168953) backbone. Solriamfetol exhibits a higher binding affinity for the norepinephrine transporter (NET) compared to the dopamine transporter (DAT). wikipedia.org
Solriamfetol acts as a selective reuptake inhibitor with relatively low potency. In vitro studies using cells expressing human transporters have quantified its binding affinity (Ki) and its functional inhibition of uptake (IC50). nih.goveuropa.eu It has negligible affinity for the serotonin (B10506) transporter (SERT). wikipedia.orgnih.gov
| Target | Binding Affinity (Ki) | Reuptake Inhibition (IC50) |
|---|---|---|
| Dopamine Transporter (DAT) | 6.3 - 14.2 µM | 2.9 µM |
| Norepinephrine Transporter (NET) | 3.7 µM | 4.4 µM |
| Serotonin Transporter (SERT) | >10 µM - 81.5 µM | >100 µM |
The data in this table is compiled from multiple sources. wikipedia.orgnih.goveuropa.eu
Structural Determinants for TAAR1 Agonist Activity
In addition to its activity at DAT and NET, solriamfetol has been identified as an agonist at the trace amine-associated receptor 1 (TAAR1). biorxiv.orgwikipedia.org This activity is noteworthy as it is not observed with other wake-promoting agents like modafinil (B37608) or the DNRI bupropion. researchgate.net TAAR1 is a G-protein coupled receptor that can modulate the activity of dopamine and other monoaminergic systems.
| Target | Activity | Potency (EC50) |
|---|---|---|
| Human TAAR1 | Agonist | 10 - 16 µM |
The data in this table is compiled from multiple sources. wikipedia.orgresearchgate.net
Influence of Stereochemistry on Pharmacological Profile
Solriamfetol possesses a single stereocenter at the C2 position of the propyl chain and is administered as the pure (R)-enantiomer. fda.govresearchgate.net The stereochemistry of the molecule is a critical determinant of its pharmacological activity, a common feature for many neurologically active compounds. nih.gov
Pharmacological studies have demonstrated a high degree of stereoselectivity. The (R)-enantiomer is the pharmacologically active form, while the (S)-enantiomer (also known as YKP 10B) is considered inactive. fda.govresearchgate.net In comparative non-clinical studies, the (S)-enantiomer did not show significant pharmacological effects in various behavioral assays in mice. fda.gov This indicates that the specific three-dimensional orientation of the amino, phenyl, and carbamoylmethyl groups relative to the chiral center is essential for effective binding and inhibition at the dopamine and norepinephrine transporters. While quantitative binding and functional data for the (S)-enantiomer at DAT, NET, and TAAR1 are not available in the cited literature, the qualitative data strongly supports the stereospecificity of solriamfetol's action. No chiral inversion (conversion of the R-enantiomer to the S-enantiomer) has been observed in vivo. europa.eu
| Enantiomer | Chemical Name | Pharmacological Activity |
|---|---|---|
| (R)-Solriamfetol | (R)-2-amino-3-phenylpropylcarbamate | Active (DNRI, TAAR1 Agonist) |
| (S)-Solriamfetol | (S)-2-amino-3-phenylpropylcarbamate | Inactive |
The data in this table is compiled from multiple sources. fda.govresearchgate.net
Neurobiological and Electrophysiological Investigations Preclinical
In Vivo Neurochemical Monitoring (e.g., Microdialysis)
Preclinical research utilizing in vivo microdialysis in animal models, primarily rats, has been instrumental in elucidating the neurochemical profile of solriamfetol (B1681049) hydrochloride. These studies have consistently demonstrated that solriamfetol functions as a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. researchgate.netbiorxiv.orgbiorxiv.orgfederalregister.gov This mechanism of action leads to a time- and dose-dependent increase in the extracellular concentrations of these key monoamines in specific brain regions associated with wakefulness and arousal. researchgate.neteuropa.eu
Extracellular Dopamine Dynamics in Brain Regions (e.g., Striatum, Nucleus Accumbens, VTA)
Microdialysis studies in freely moving rats have shown that solriamfetol administration significantly increases extracellular dopamine (DA) levels in the striatum. researchgate.neteuropa.eu In one key study, a 30 mg/kg subcutaneous dose of solriamfetol produced a peak increase in striatal DA levels of approximately 350% above baseline, which occurred about 125 minutes post-injection. europa.eu The elevated dopamine levels were sustained for the remainder of the sampling period. europa.eu
Investigations have also confirmed that solriamfetol elevates extracellular DA in the nucleus accumbens, a critical brain region for reward and motivation. biorxiv.orgresearchgate.net A study comparing several wake-promoting agents found that an oral dose of 100 mg/kg of solriamfetol increased extracellular DA levels in the rat nucleus accumbens by approximately 138% of basal levels within 30 minutes of administration. researchgate.net This effect is consistent with the compound's inhibitory action at the dopamine transporter (DAT). biorxiv.orgresearchgate.net Furthermore, solriamfetol has been shown to decrease the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine in the striatum, which is indicative of reduced dopamine turnover resulting from transporter inhibition. biorxiv.orgresearchgate.net
While the ventral tegmental area (VTA) is a primary site of dopaminergic neurons that project to the nucleus accumbens and prefrontal cortex, specific microdialysis data on extracellular dopamine dynamics within the VTA following solriamfetol administration are not as extensively detailed in the available literature as for its projection areas. However, electrophysiological data confirm effects on VTA neurons (see section 5.2.1).
Extracellular Norepinephrine Dynamics in Brain Regions (e.g., Prefrontal Cortex)
Concurrent with its effects on dopamine, solriamfetol administration leads to a significant increase in extracellular norepinephrine (NE) in the prefrontal cortex. researchgate.neteuropa.eu In a microdialysis study in rats, a 30 mg/kg dose of solriamfetol resulted in a peak increase of approximately 350% in norepinephrine levels in the prefrontal cortex compared to baseline, occurring around 75 minutes after injection. europa.eu These elevated norepinephrine levels began to return to baseline approximately 275 minutes after administration. europa.eu This finding underscores the dual-action nature of solriamfetol, as it also potently inhibits the norepinephrine transporter (NET). biorxiv.orgfederalregister.gov
Regional Specificity of Monoamine Increases
The neurochemical effects of solriamfetol exhibit a clear regional and neurotransmitter specificity. The primary action is the elevation of dopamine and norepinephrine in key brain regions like the striatum, nucleus accumbens, and prefrontal cortex. biorxiv.orgeuropa.euresearchgate.net In contrast, solriamfetol has been shown to have negligible functional activity at the serotonin (B10506) transporter (SERT), with an IC50 value greater than 100 μM. biorxiv.orgfederalregister.goveuropa.eu In vivo microdialysis studies have confirmed this selectivity, finding no significant effects of solriamfetol on serotonin (5-HT) levels in either the striatum or the frontal cortex. europa.eu This selectivity for dopamine and norepinephrine systems is believed to be central to its wake-promoting effects, distinguishing it from other compounds that may have broader monoaminergic actions. biorxiv.orgeuropa.eu
Table 1: Effects of Solriamfetol on Extracellular Monoamine Levels in Rats (In Vivo Microdialysis)
| Brain Region | Monoamine | Dose (Route) | Peak Increase (vs. Baseline) | Reference |
|---|---|---|---|---|
| Striatum | Dopamine (DA) | 30 mg/kg (s.c.) | ~350% | europa.eu |
| Nucleus Accumbens | Dopamine (DA) | 100 mg/kg (p.o.) | 138% | researchgate.net |
| Prefrontal Cortex | Norepinephrine (NE) | 30 mg/kg (s.c.) | ~350% | europa.eu |
| Striatum / Frontal Cortex | Serotonin (5-HT) | 10 & 30 mg/kg (s.c.) | No significant effect | europa.eu |
Electrophysiological Studies in Brain Slices and In Vivo Animal Models
Electrophysiological studies have provided further insight into the neuronal mechanisms affected by solriamfetol, complementing the findings from neurochemical monitoring. These investigations have examined the compound's impact on the firing patterns of specific neurons and broader network activity as measured by electroencephalography (EEG).
Effects on Neuronal Firing Frequency (e.g., Dopaminergic VTA Neurons)
Studies using in vitro slice preparations from the mouse ventral tegmental area (VTA) have demonstrated that solriamfetol directly modulates the activity of dopaminergic neurons. colab.wsneurology.orgsleepreviewmag.com Application of solriamfetol at concentrations of 1–10 μM was found to dose-dependently inhibit the spontaneous firing frequency of these neurons. colab.wsneurology.org This inhibitory effect was noted to be similar to that produced by known agonists of the trace amine-associated receptor 1 (TAAR1). colab.wsneurology.org However, the inhibitory action of solriamfetol on VTA neuron firing was blocked by a D2 dopamine receptor antagonist, suggesting the effect is mediated by an increase in synaptic dopamine resulting from dopamine transporter (DAT) inhibition, which then acts on D2 autoreceptors. colab.wssleepreviewmag.com
Modulation of Local Field Potentials and EEG Activity
Preclinical studies in mice using EEG recordings have characterized the impact of solriamfetol on brain electrical activity associated with wakefulness. In a mouse model of narcolepsy, solriamfetol dose-dependently induced continuous wakefulness and suppressed both REM and non-REM sleep, without producing abnormal EEG patterns. europa.eu The sleep that followed this period of extended wakefulness was found to be normal based on polygraphic assessment. europa.eu
More detailed power spectral analysis of EEG signals has revealed specific changes in brain wave activity. In one study, a low dose (3 mg/kg) of solriamfetol was found to reduce EEG delta power, a marker of sleepiness, in mice. researchgate.netbiorxiv.orgbiorxiv.org The same study reported that solriamfetol enhanced EEG fast-gamma activity, which is considered an index of higher cognitive processing and concentration. researchgate.netbiorxiv.orgbiorxiv.org Another comparative study in narcoleptic mice noted that while the stimulant modafinil (B37608) augmented theta oscillations, the response to solriamfetol in this frequency band was blunted. researchgate.netnih.gov These findings suggest that solriamfetol promotes a state of wakefulness characterized by a distinct electrophysiological signature of reduced sleep pressure and enhanced cortical activation. researchgate.netbiorxiv.org There is a lack of specific preclinical data detailing solriamfetol's effects on local field potentials (LFPs).
Table 2: Preclinical Effects of Solriamfetol on EEG Power Spectrum in Mice
| EEG Band | Effect | Interpretation | Reference |
|---|---|---|---|
| Delta | Reduced | Decrease in sleepiness/sleep pressure | researchgate.netbiorxiv.org |
| Theta | Blunted response (compared to modafinil) | Different neurochemical profile from modafinil | researchgate.netnih.gov |
| Fast-Gamma | Enhanced | Increased mental concentration/cortical activation | researchgate.netbiorxiv.org |
Gamma Activity Upregulation as a Biomarker
A notable finding in early mouse studies was the significant upregulation of electroencephalogram (EEG) gamma activity following the administration of solriamfetol. biorxiv.orgresearchgate.netbiorxiv.org This increase in gamma wave power is considered a biomarker for cognitive processes and alertness. researchgate.netbiorxiv.org Specifically, at a dose of 150 mg/kg, solriamfetol was observed to induce a state of wakefulness characterized by a dramatic increase in EEG gamma activity. biorxiv.orgresearchgate.netbiorxiv.org More recent research has further correlated this enhanced gamma activity with improved cognitive performance, noting that at a lower dose of 3 mg/kg, solriamfetol enhanced EEG fast-gamma power, an index of mental concentration, during the execution of cognitive tasks in mice. researchgate.netbiorxiv.org This suggests a direct link between the drug's neurophysiological effects and its impact on cognitive function.
Investigations of Sleep-Wake Cycle Regulation in Animal Models
A primary focus of preclinical research has been to characterize solriamfetol's influence on the sleep-wake cycle in various animal models.
Wake-Promoting Effects in Normal and Disease Models
Solriamfetol has demonstrated potent, dose-dependent wake-promoting activity in mice. biorxiv.orgresearchgate.netbiorxiv.org In vivo studies in rodent models have shown that treatment with solriamfetol increases active wakefulness while reducing time spent in light, deep, and rapid eye movement (REM) sleep. fda.gov These effects are followed by a subsequent rebound in deep sleep time. fda.gov
The wake-promoting effects have been observed in both normal, wild-type mice and in disease models, including those for narcolepsy and obstructive sleep apnea (B1277953) (OSA). nih.goveuropa.eu In a murine model of OSA, solriamfetol treatment significantly reduced the percentage of time that animals exposed to intermittent hypoxia (IH) spent asleep during their active (dark) phase. nih.gov Specifically, solriamfetol reduced the sleep percentage from 37% in vehicle-treated IH mice to 23%. nih.gov It also significantly increased the duration of wake bouts in these animals. nih.gov
In narcoleptic (orexin/hypocretin-deficient) mice, solriamfetol dose-dependently increased wakefulness during the active period. europa.eu The amount of wakefulness observed in narcoleptic mice after administration of solriamfetol was similar to that of wild-type mice, suggesting a normalization of the sleep/wake cycle. europa.eu Furthermore, non-REM and REM sleep were reduced in narcoleptic mice to levels comparable to wild-type mice. europa.eu
Comparisons with Other Wake-Promoting Agents in Preclinical Models
Preclinical studies have compared solriamfetol with other wake-promoting agents, such as modafinil and amphetamine. In a head-to-head comparison in narcoleptic mice, both solriamfetol and modafinil induced potent wake-promoting effects. nih.gov However, some studies suggest that solriamfetol is more potent and robust in its wake-promoting effects compared to modafinil. europa.eu
A key differentiator identified in preclinical models is solriamfetol's effect on locomotor activity. Unlike traditional stimulants like amphetamine, solriamfetol's wake-promoting effects are not consistently accompanied by significant increases in locomotor activity or stereotypic behaviors. europa.eucolab.ws One study noted that while modafinil significantly induced locomotor activity, solriamfetol had only minor effects. nih.gov Another study comparing solriamfetol to amphetamine, modafinil, and pitolisant (B1243001) found that the first three compounds increased central dopamine neurotransmission, with solriamfetol increasing extracellular dopamine levels in the nucleus accumbens. nih.govresearchgate.net These compounds also produced hyperlocomotion, a common feature of psychostimulants, in contrast to pitolisant. nih.govresearchgate.netnih.gov
Behavioral Phenotyping in Preclinical Animal Models (Excluding Clinical Efficacy/Safety Assessment)
Behavioral studies in animal models have been crucial in characterizing the phenotypic effects of solriamfetol beyond its primary wake-promoting action.
Locomotor Activity and Psychomotor Effects
A distinguishing feature of solriamfetol in preclinical models is its limited impact on locomotor activity, especially when compared to other stimulants. biorxiv.orgbiorxiv.orgnih.gov Studies have consistently shown that solriamfetol does not induce the strong psychomotor activity or behavioral stereotypies often associated with amphetamines. biorxiv.orgresearchgate.netbiorxiv.org While it enhances wakefulness, this state is often described as being associated with low mobility, particularly at higher doses. biorxiv.orgbiorxiv.org For instance, at doses of 50-150 mg/kg, solriamfetol induced an alert waking state with minimal spontaneous locomotor activity. biorxiv.orgbiorxiv.org
In a direct comparison, modafinil was found to significantly increase locomotor activity in mice, whereas solriamfetol produced only small effects. nih.gov Interestingly, while solriamfetol did not increase locomotor activity in naive mice, it was found to inhibit the increase in locomotor activity in dopamine transporter (DAT) knockout mice. colab.ws This suggests a unique interaction with the dopamine system that differentiates it from other stimulants.
Cognitive Performance in Animal Models
Preclinical investigations have provided evidence that solriamfetol can enhance cognitive performance in animal models. biorxiv.orgbiorxiv.orgnih.gov In a murine model of OSA, where intermittent hypoxia induced cognitive deficits, solriamfetol treatment led to improvements in novel object recognition (NOR) performance, which is a measure of explicit memory. nih.gov
Studies in wild-type mice also demonstrated cognitive enhancement. biorxiv.orgbiorxiv.org Using lower doses (3 mg/kg) to avoid the low-mobility state seen at higher doses, researchers found that solriamfetol consistently improved sustained attention for a novel object and enhanced spatial memory compared to saline-treated controls. biorxiv.orgresearchgate.netbiorxiv.org These cognitive benefits are thought to be linked to the observed upregulation of EEG gamma activity, a biomarker for cognitive function. biorxiv.orgresearchgate.netbiorxiv.org
Absence of Behavioral Stereotypies and Anxiety-Related Behaviors in Preclinical Models
A notable characteristic of solriamfetol in preclinical studies is its lack of association with strong psychomotor activity, behavioral stereotypies, and anxiety-related behaviors, which are often observed with other stimulants like amphetamines and modafinil. biorxiv.orgresearchgate.netbiorxiv.org
In studies with naive mice, solriamfetol did not lead to an increase in locomotor activity. oup.com Furthermore, in dopamine transporter (DAT) knockout mice, which exhibit hyperactivity, solriamfetol actually inhibited the increase in locomotor activity. oup.comeuropa.eufda.gov This suggests that the in vivo effects of solriamfetol are not solely mediated by DAT inhibition. europa.eufda.gov
When directly compared to modafinil in narcoleptic mice, solriamfetol had only small effects on locomotor activity, whereas modafinil significantly induced it. researchgate.netnih.gov This difference in psychomotor effects is a key distinction between the two compounds.
Regarding anxiety-related behaviors, studies using the elevated plus maze (EPMT) and forced swim test (FST) have shown that solriamfetol does not produce anxiogenic effects. nih.govnih.govresearchgate.net In wild-type mice, a high dose of modafinil produced significant anxiety-related behaviors, while an equipotent wake-promoting dose of solriamfetol did not. researchgate.netnih.gov In a murine model of OSA, solriamfetol was found to reduce anxiety-like behaviors that were induced by intermittent hypoxia. nih.govnih.gov
Table 2: Behavioral Profile of Solriamfetol in Preclinical Models
| Behavior | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Locomotor Activity | Naive mice | Did not increase locomotor activity. | oup.com |
| Locomotor Activity | DAT knockout mice | Inhibited the increase in locomotor activity. | oup.comeuropa.eufda.gov |
| Anxiety-Related Behaviors | Wild-type mice | Did not induce anxiogenic effects, unlike modafinil. | researchgate.netnih.gov |
| Anxiety-Related Behaviors | Murine model of OSA | Reduced anxiety-like behaviors induced by intermittent hypoxia. | nih.govnih.gov |
Preclinical Models for Studying Hypersomnia Mechanisms
To understand the mechanisms by which solriamfetol promotes wakefulness, researchers have utilized various preclinical models that replicate aspects of human hypersomnia disorders.
Studies involving dopamine transporter (DAT) knockout mice have been instrumental in differentiating the neuropharmacological profile of solriamfetol from traditional stimulants. oup.comeuropa.eufda.gov These mice exhibit hyperactivity, and substances like amphetamine are known to reduce this hyperactivity. fda.gov Solriamfetol was also found to reduce locomotor, rearing, and stereotypy activities in DAT knockout mice, indicating that its effects are not exclusively dependent on DAT inhibition. europa.eufda.gov This finding suggests the involvement of other pharmacological targets in its mechanism of action. oup.comeuropa.eu
Murine models of narcolepsy, such as the orexin-tTA; TetO-DTA mice, have been crucial for evaluating the wake-promoting efficacy of solriamfetol. researchgate.netnih.gov In these mice, which experience a loss of orexin (B13118510) neurons mimicking human narcolepsy, solriamfetol dose-dependently induced potent wake-promoting effects during both the active and resting phases. researchgate.netnih.govglpbio.com The amount of wakefulness observed in narcoleptic mice after solriamfetol administration was similar to that of wild-type mice, suggesting a normalization of the sleep/wake cycle. europa.eu However, it is important to note that neither solriamfetol nor modafinil was found to alleviate cataplexy in these models. researchgate.netnih.gov
Murine models that simulate the key features of OSA, such as chronic intermittent hypoxia (IH) and sleep fragmentation (SF), have been used to study the effects of solriamfetol on excessive daytime sleepiness (EDS) and associated cognitive deficits. nih.govresearchgate.netneurology.orgoup.comarchbronconeumol.org In these models, both IH and SF exposures were shown to increase sleep percentage during the active (dark) phase and reduce the length of wake bouts, which are indicative of EDS. nih.govarchbronconeumol.org Solriamfetol treatment effectively mitigated these EDS-like symptoms. nih.govarchbronconeumol.org Furthermore, as mentioned previously, solriamfetol also improved cognitive deficits and reduced anxiety-like behaviors in the IH model of OSA. nih.gov
Table 3: Preclinical Hypersomnia Models Used to Study Solriamfetol
| Model | Disorder Modeled | Key Findings with Solriamfetol | Citations |
|---|---|---|---|
| Dopamine Transporter (DAT) Knockout Mice | - | Reduced hyperactivity, suggesting mechanisms beyond DAT inhibition. | oup.comeuropa.eufda.gov |
| TetO-DTA Mice | Narcolepsy | Dose-dependently promoted wakefulness, normalizing sleep/wake activity. | europa.euresearchgate.netnih.govglpbio.com |
| Murine Models of OSA (Intermittent Hypoxia/Sleep Fragmentation) | Obstructive Sleep Apnea | Mitigated excessive daytime sleepiness, improved cognition, and reduced anxiety. | nih.govresearchgate.netneurology.orgoup.comarchbronconeumol.org |
Analytical and Bioanalytical Methodologies for Research
Development of Analytical Techniques for Solriamfetol (B1681049) Hydrochloride and its Metabolites (for Research Samples)
The accurate quantification of solriamfetol in complex biological samples is fundamental to understanding its pharmacokinetics and disposition. To this end, various sophisticated analytical techniques have been developed and validated.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for the sensitive and selective quantification of solriamfetol in biological fluids, such as plasma. ijlpr.comresearchgate.net This methodology is preferred for its high specificity and low limits of detection, which are essential for pharmacokinetic studies. ijlpr.com A rapid and reliable LC-MS/MS method has been developed for estimating solriamfetol in plasma samples, often using an internal standard like modafinil (B37608) for accurate quantification. ijlpr.comresearchgate.netijlpr.com The sample preparation typically involves a straightforward protein precipitation step with a solvent such as acetonitrile (B52724). ijlpr.comijlpr.com
While LC-MS/MS is widely documented, methods involving Gas Chromatography-Mass Spectrometry (GC-MS) for solriamfetol analysis are not commonly reported in the scientific literature, indicating a preference for liquid chromatography-based approaches.
| Parameter | Details |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Plasma |
| Extraction | Single-step protein precipitation with acetonitrile |
| Column | Xterra MS C18, 3.5µm, 1mm x 150mm |
| Mobile Phase | 5mM ammonium (B1175870) formate (B1220265) in methanol: 50% Methanol in acetonitrile (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Internal Standard | Modafinil |
| Retention Time | ~1.50 - 1.51 min |
| Total Run Time | 3 min |
Table 1: Example of LC-MS/MS Method Parameters for Solriamfetol Analysis in Plasma. ijlpr.comijlpr.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), frequently coupled with Ultraviolet (UV) detection, are instrumental in the analysis of solriamfetol, particularly for purity assessments and the identification of process-related impurities. nih.govxjtu.edu.cn These methods are essential for quality control during the synthesis and manufacturing of the active pharmaceutical ingredient (API). nih.gov
A validated UPLC-UV method has been established for the analysis of solriamfetol and its potential impurities. nih.govxjtu.edu.cnresearchgate.net This type of method demonstrates high selectivity, allowing for the effective separation of the main compound from related substances. xjtu.edu.cn The detection wavelength is typically set in the low UV range (e.g., 210 nm) to achieve adequate sensitivity for all compounds of interest. researchgate.net
| Parameter | Details |
| Technique | Ultra-High-Performance Liquid Chromatography with UV Detection (UPLC-UV) |
| Application | Impurity Profiling |
| Column | Kinetex Polar C18 (100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Gradient elution with A: 0.1% aqueous perchloric acid and B: 0.1 M aqueous perchloric acid:acetonitrile (10:90, v/v) |
| Flow Rate | 0.4 mL/min |
| Detection | 210 nm |
Table 2: Example of UPLC-UV Method Parameters for Solriamfetol Impurity Analysis. researchgate.net
Validation of analytical methods is a critical step to ensure the reliability and reproducibility of data from preclinical research. Methods for solriamfetol quantification are typically validated in accordance with guidelines from regulatory bodies like the United States Food and Drug Administration (US-FDA) and the International Council for Harmonisation (ICH). ijlpr.comnih.govxjtu.edu.cn
For bioanalytical methods in plasma, validation encompasses several key parameters. ijlpr.comresearchgate.net A validated LC-MS/MS method for solriamfetol in plasma demonstrated a correlation coefficient (r²) of 0.999 over a linear range, with a Limit of Quantification (LOQ) of 33.70 pg/mL and a Limit of Detection (LOD) of 11.12 pg/mL. ijlpr.comresearchgate.net Validation confirms the method's system suitability, selectivity, sensitivity, linearity, precision, and accuracy. ijlpr.comresearchgate.net
These validated methods are also applied to other preclinical matrices. For instance, in vivo microdialysis studies in brain regions such as the prefrontal cortex and striatum are used to measure extracellular concentrations of dopamine (B1211576) and norepinephrine (B1679862) following solriamfetol administration, demonstrating the compound's mechanism of action. researchgate.netnih.gov The ability to accurately measure solriamfetol and neurotransmitter levels in these samples relies on sensitive and validated analytical techniques. nih.gov
Bioanalytical Assays for In Vitro Studies
In vitro assays are essential for elucidating the pharmacological mechanism of action of solriamfetol at the molecular level. These studies have primarily focused on its interaction with monoamine transporters.
Radioligand binding assays are used to determine the affinity of a compound for specific receptors and transporters. In vitro experiments using cells expressing cloned human transporters have shown that solriamfetol has a binding affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). In contrast, it demonstrates no significant affinity for the serotonin (B10506) transporter (SERT). These assays quantify the equilibrium dissociation constant (Ki), with a lower Ki value indicating higher binding affinity.
| Transporter | Binding Affinity (Ki) |
| Dopamine Transporter (DAT) | 6.3 µM and 14.2 µM (replicates) |
| Norepinephrine Transporter (NET) | 3.7 µM and >10 µM (replicates) |
| Serotonin Transporter (SERT) | 81.5 µM |
Table 3: Solriamfetol Binding Affinity for Human Monoamine Transporters.
To assess the functional activity of solriamfetol at monoamine transporters, neurotransmitter reuptake assays are performed in various cellular systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, which are engineered to express specific human transporters. nih.gov These assays measure the concentration of the drug required to inhibit the reuptake of a radiolabeled neurotransmitter by 50% (IC50).
Studies confirm that solriamfetol acts as a dual dopamine and norepinephrine reuptake inhibitor. nih.gov It effectively blocks the reuptake of dopamine and norepinephrine with similar potencies, while having a negligible effect on serotonin reuptake. nih.gov
| Transporter | Reuptake Inhibition (IC50) |
| Dopamine Transporter (DAT) | 2.9 µM and 6.4 µM (replicates) |
| Norepinephrine Transporter (NET) | 4.4 µM |
| Serotonin Transporter (SERT) | >100 µM |
Table 4: Solriamfetol Functional Activity at Human Monoamine Transporters. nih.gov
In Vitro Metabolism Assays (e.g., Microsomal Stability, Hepatocyte Incubation)
Detailed research findings indicate that the primary route of elimination for solriamfetol is not metabolic transformation but renal excretion of the unchanged drug. fda.gov This is a key characteristic of its pharmacokinetic profile.
Studies using human liver microsomes and hepatocytes, which are standard in vitro systems containing a wide array of drug-metabolizing enzymes, have shown that solriamfetol has a high degree of metabolic stability. These assays typically involve incubating the compound with liver fractions (microsomes) or whole liver cells (hepatocytes) and measuring the rate of its disappearance over time. The consistent finding for solriamfetol is its negligible depletion in these systems, indicating it is not significantly metabolized by the major enzyme families, such as the cytochrome P450 (CYP) system.
Further investigation into its interaction with specific metabolic pathways has confirmed these initial findings. In vitro studies have shown that solriamfetol is unlikely to inhibit or induce major CYP enzymes (including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A4/5) or UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes at clinically relevant concentrations. fda.gov This low potential for enzymatic interaction suggests a reduced risk of metabolically-based drug-drug interactions when co-administered with other medications that are substrates, inhibitors, or inducers of these enzymes.
The primary metabolic pathway that has been identified, albeit minor, is N-acetylation. In vivo human studies have found that approximately 1% or less of a dose of solriamfetol is recovered in the urine as the inactive metabolite, N-acetyl solriamfetol. fda.govnih.gov The formation of this metabolite represents a very minor pathway of elimination. The vast majority, around 95%, of the administered dose is recovered in the urine as unchanged solriamfetol. fda.gov
The data from these in vitro assays are summarized in the tables below, reflecting the compound's high stability and minimal interaction with metabolic enzyme systems.
Table 1: Summary of Solriamfetol Interaction with Major CYP and UGT Enzymes (In Vitro)
| Enzyme Family | Interaction Potential | Finding |
|---|---|---|
| Cytochrome P450 (CYP) | Inhibition | Unlikely at clinically relevant concentrations for major isoforms. fda.gov |
| Induction | Unlikely at clinically relevant concentrations for major isoforms. fda.gov |
Table 2: Metabolic Profile of Solriamfetol from In Vitro and In Vivo Findings
| Characteristic | Finding |
|---|---|
| Primary Elimination Pathway | Renal excretion of unchanged drug. fda.gov |
| Metabolism | Minimal. fda.gov |
| Major Metabolite | N-acetyl solriamfetol (inactive). fda.gov |
| Percentage of Dose Metabolized | Approximately 1% or less. fda.govnih.gov |
These findings from in vitro metabolism assays are fundamental in characterizing the pharmacokinetic profile of Solriamfetol hydrochloride, highlighting its primary reliance on renal clearance rather than hepatic metabolism.
Computational and Theoretical Approaches in Solriamfetol Hydrochloride Research
Molecular Modeling and Dynamics Simulations of Transporter Interactions
Molecular modeling and dynamics simulations offer a window into the dynamic interactions between a ligand, such as solriamfetol (B1681049), and its protein targets at an atomic level. These computational techniques are crucial for understanding the binding mechanisms that underpin the drug's pharmacological effects.
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. For solriamfetol, docking studies are essential to understand its binding to the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and trace amine-associated receptor 1 (TAAR1).
While specific, publicly available docking studies detailing the precise binding pose of solriamfetol within the active sites of DAT, NET, and TAAR1 are limited, the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from in vitro assays provide a foundation for such computational models. patsnap.comfda.govaxsome.comfda.gov Preclinical studies have established that solriamfetol is a dopamine and norepinephrine reuptake inhibitor. fda.gov In vitro functional assays have demonstrated its agonist activity at human, mouse, and rat TAAR1 receptors. colab.ws The EC50 values for hTAAR1 (10–16 µM) are within the clinically relevant plasma concentration range and overlap with the observed DAT/NET inhibitory potencies. colab.ws This TAAR1 agonist activity is a unique characteristic of solriamfetol when compared to other wake-promoting agents like modafinil (B37608) or the DNRI bupropion. colab.ws
Molecular dynamics (MD) simulations have been employed to study the interactions of solriamfetol, with one study noting its stable dynamic conformation in the active site of a bacterial restriction endonuclease. patsnap.com The same study utilized the GlideDock and Desmond modules of the Schrödinger software suite for molecular docking and MD simulations, respectively, highlighting the types of tools used in such research. patsnap.com Although this study was focused on antibacterial repurposing, similar methodologies are applicable to investigate its interactions with its primary neurological targets.
A molecular docking study of the novel antipsychotic SEP-363856 with TAAR1 and the 5HT1A receptor revealed that the primary interaction involved a negatively charged aspartate residue (Asp1033.32 in TAAR1). nih.gov Given that solriamfetol also acts as a TAAR1 agonist, it is plausible that similar key interactions are involved in its binding. Future docking studies could elucidate the specific amino acid residues within DAT, NET, and TAAR1 that form crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions with solriamfetol, providing a structural basis for its activity and selectivity.
Table 1: In Vitro Binding and Functional Activity of Solriamfetol
| Target | Parameter | Value (µM) | Reference(s) |
| Dopamine Transporter (DAT) | Ki | 14.2 | fda.gov |
| IC50 | 2.9 | axsome.com | |
| Norepinephrine Transporter (NET) | Ki | 3.7 | fda.gov |
| IC50 | 4.4 | axsome.com | |
| Trace Amine-Associated Receptor 1 (hTAAR1) | EC50 | 10-16 | colab.ws |
This table is interactive. You can sort and filter the data.
Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different structures, or conformers, that can arise from the rotation around single bonds. The conformation of solriamfetol is critical for its ability to bind to its biological targets.
The three-dimensional structure of solriamfetol hydrochloride has been determined through single-crystal X-ray diffraction. One analysis identified a monoclinic cell with specific parameters (a = 15.9491(8) Å; b = 5.8431(6) Å; c = 12.7663(12) Å; β = 94.404(5)°). google.com This provides a precise, solid-state conformation of the molecule.
Computational methods, such as Density Functional Theory (DFT), have been used to study the structure and other physicochemical properties of solriamfetol. One such study optimized the ground state geometry of the molecule to understand its conformational preferences. acs.org Further computational studies have investigated the formation of inclusion complexes, for example with cucurbituril, which can provide insights into the molecule's behavior in different environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for conformational analysis in solution. Studies have utilized 2D ROESY NMR experiments to investigate the intermolecular interactions between solriamfetol and cyclodextrins, which can provide information about its conformation when interacting with other molecules in an aqueous environment. mdpi.com Understanding the preferred conformations of solriamfetol in biological fluids is crucial, as these are the forms that will interact with DAT, NET, and TAAR1.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.
While specific QSAR models developed exclusively for solriamfetol and its close analogs are not widely published, the principles of QSAR are highly relevant to its class of compounds—dopamine and norepinephrine reuptake inhibitors. Numerous studies have successfully developed QSAR models for DNRIs. researchgate.net These models typically use a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their inhibitory potency against DAT and NET.
The development of such models often involves statistical methods like multiple linear regression (MLR) and machine learning algorithms. researchgate.net For instance, a QSAR study on NET inhibitors used the genetic function algorithm (GFA) to build a predictive model. researchgate.net Another study on selective serotonin (B10506) and norepinephrine reuptake inhibitors employed an automated machine learning tool to develop robust QSAR models. researchgate.net These models can help identify key structural features that are either beneficial or detrimental to the desired pharmacological activity. For solriamfetol, QSAR studies could be used to refine its structure to enhance its potency or selectivity, or to predict other properties such as potential off-target effects or toxicity. A computational assessment for the potential carcinogenicity and genotoxicity of solriamfetol and its impurities has been conducted, which is a form of structure-based toxicity prediction. fda.gov
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach can be ligand-based, using the structure of a known active compound like solriamfetol, or structure-based, using the 3D structure of the target protein.
Given solriamfetol's activity as a TAAR1 agonist, virtual screening could be a powerful tool for discovering novel analogs with improved or different activity profiles. For example, virtual screening campaigns have been successfully used to identify new TAAR1 agonists from large compound databases using homology models of the receptor. nih.gov These efforts have led to the discovery of new chemical scaffolds that could be further optimized.
The process typically involves docking millions of compounds into the binding site of the target receptor and ranking them based on their predicted binding affinity. The top-ranked compounds are then selected for experimental testing. This approach can significantly accelerate the hit-identification phase of drug discovery. By using the known structure of solriamfetol as a template, or by docking into the structures of DAT, NET, and TAAR1, virtual screening could identify novel analogs with potentially enhanced wake-promoting effects or a more favorable side-effect profile.
Systems Pharmacology and Network Analysis
Systems pharmacology aims to understand the effects of drugs on biological systems as a whole, moving beyond the "one drug, one target" paradigm. It integrates computational and experimental data to model the complex networks of interactions that occur when a drug is introduced into the body.
Network pharmacology is a key component of systems pharmacology that uses network analysis to explore the relationships between drugs, targets, and diseases. frontiersin.orgmedsci.orgmdpi.com For solriamfetol, a network pharmacology approach could be used to build a comprehensive map of its interactions. This would involve identifying not only its primary targets (DAT, NET, TAAR1) but also any potential off-targets, and then mapping these onto protein-protein interaction networks and signaling pathways. frontiersin.orgmedsci.org This can help to elucidate the broader mechanisms underlying its therapeutic effects and to predict potential side effects. For example, a network analysis could reveal how the modulation of dopamine and norepinephrine levels by solriamfetol impacts downstream signaling cascades related to wakefulness and arousal.
Network meta-analyses of clinical trial data represent another facet of systems-level investigation. Several such analyses have been conducted to compare the efficacy and safety of various wake-promoting agents, including solriamfetol, for the treatment of excessive daytime sleepiness in narcolepsy and obstructive sleep apnea (B1277953). nih.gov These studies provide a broader context for solriamfetol's clinical profile by indirectly comparing it to other treatments. While not a direct application of molecular network analysis, these studies contribute to a systems-level understanding of the available therapeutic options.
Modeling the Integrated Effects on Monoaminergic Systems
Computational modeling plays a crucial role in understanding the complex interactions of this compound with the monoaminergic systems. Solriamfetol is a dopamine and norepinephrine reuptake inhibitor, and its primary mechanism of action is believed to be the modulation of these neurotransmitter systems. nih.govwikidoc.orgnih.govwikipedia.org
In vitro studies have determined the binding affinities and inhibitory concentrations of solriamfetol at the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET). nih.govwikidoc.org These empirical data serve as foundational parameters for building computational models. The models aim to simulate the integrated effects of solriamfetol on the concentrations of dopamine and norepinephrine in the synaptic cleft. nih.govnih.gov By blocking their reuptake, solriamfetol increases the extracellular levels of these monoamines, which is thought to underlie its wake-promoting effects. nih.govnih.gov
Molecular dynamics (MD) simulations have been employed to study the interaction of solriamfetol with its target proteins at an atomic level. patsnap.com These simulations provide insights into the binding conformations and the stability of the drug-receptor complex, which can help in refining the understanding of its mechanism of action. patsnap.com
Table 1: In Vitro Activity of Solriamfetol at Monoamine Transporters and Receptors
Predictive Models for Preclinical Pharmacological Outcomes
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, is utilized to forecast the pharmacological outcomes of solriamfetol and related compounds before extensive preclinical testing. researcher.lifewikipedia.orglongdom.orgjocpr.com These computational tools establish a mathematical relationship between the chemical structure of a molecule and its biological activity. wikipedia.orglongdom.org
For solriamfetol, QSAR models can be developed using existing data on its physicochemical properties and its effects on monoamine transporters. longdom.org By analyzing the structural features of solriamfetol, such as its stereoisomerism and the presence of specific functional groups, these models can predict the activity of new, structurally similar compounds. researchgate.netspu.edu.sy This allows for the rational design of novel molecules with potentially improved efficacy or a more desirable pharmacological profile. jocpr.comspu.edu.sy
In silico tools and mechanistic static models have been used to predict potential drug-drug interactions. europa.eu For solriamfetol, these models have predicted a low risk of clinically significant interactions involving CYP450 enzymes. nih.goveuropa.eu
Furthermore, computational models are used to predict the in vivo effects of solriamfetol based on its in vitro pharmacological profile. nih.gov For example, by simulating the effects of varying concentrations of solriamfetol on dopamine and norepinephrine levels in different brain regions, researchers can predict its impact on wakefulness and other behavioral outcomes. nih.gov These predictions can then be validated through preclinical studies in animal models. nih.govnih.gov For instance, microdialysis studies in rodents have confirmed that solriamfetol increases extracellular levels of dopamine and norepinephrine, consistent with the predictions from its reuptake inhibition activity. nih.govnih.gov
Table 2: Key Parameters in Predictive Models for Solriamfetol
Regulatory Science Perspectives on Non Clinical Development of Solriamfetol Hydrochloride
Preclinical Toxicology Study Design and Interpretation (Focus on Methodology, not specific adverse findings)
The non-clinical toxicology program for solriamfetol (B1681049) hydrochloride was designed to characterize its safety profile and support its clinical development and registration for the treatment of excessive daytime sleepiness. europa.eu The methodologies employed in these studies align with international regulatory guidelines, providing a comprehensive assessment of potential toxicities.
Repeat-Dose Toxicity Studies in Rodent and Non-Rodent Species (Methodological aspects)
To evaluate the potential toxicity of solriamfetol hydrochloride following repeated administration, studies were conducted in both rodent and non-rodent species. axsome.com This dual-species approach is a standard regulatory requirement to identify potential target organs of toxicity and to assess the relevance of animal findings to humans.
Methodologically, these studies typically involve the daily oral administration of this compound to animals for a specified duration. topra.orgoecd.org For solriamfetol, repeat-dose toxicity studies were carried out in mice for 13 weeks, rats for 26 weeks, and dogs for 52 weeks. axsome.com The study design incorporates multiple dose levels, including a control group, a low-dose, an intermediate-dose, and a high-dose group. topra.org The high dose is often selected to be the maximum tolerated dose (MTD), while the low dose is typically a multiple of the expected therapeutic exposure. topra.org Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded. oecd.org At the end of the treatment period, a comprehensive pathological examination, including hematology, clinical chemistry, and histopathology of various organs, is performed to identify any compound-related changes. oecd.orgoecd.org To assess the reversibility of any observed effects, a recovery period is often included, during which a subset of animals from the control and high-dose groups are kept for a treatment-free period before being euthanized and examined. topra.org
Table 1: Methodological Aspects of Repeat-Dose Toxicity Studies
| Parameter | Rodent (Rat/Mouse) | Non-Rodent (Dog) |
| Typical Duration | 13 to 26 weeks | Up to 52 weeks |
| Administration Route | Oral (gavage or diet) | Oral (capsule or gavage) |
| Dose Groups | Control, Low, Intermediate, High | Control, Low, Intermediate, High |
| Key Endpoints | Clinical signs, body weight, food consumption, hematology, clinical chemistry, gross necropsy, histopathology | Clinical signs, body weight, food consumption, electrocardiography, ophthalmology, hematology, clinical chemistry, gross necropsy, histopathology |
| Recovery Period | Typically included for control and high-dose groups | Typically included for control and high-dose groups |
Genotoxicity and Carcinogenicity Testing Methodologies
A standard battery of in vitro and in vivo genotoxicity assays was conducted to assess the potential of this compound to cause genetic damage. europa.eufda.gov The in vitro component of this testing typically includes a bacterial reverse mutation assay (Ames test) to detect point mutations and an in vitro mammalian cell assay, such as the mouse lymphoma assay or the in vitro micronucleus test, to assess chromosomal damage. nih.gov The Ames test utilizes various strains of Salmonella typhimurium and Escherichia coli to detect mutations that revert the bacteria to a prototrophic state. nih.gov
The in vivo component is crucial for evaluating the genotoxic potential in a whole animal system, considering the metabolic activation and detoxification processes. For solriamfetol, an in vivo micronucleus test in mice was performed. europa.eu In this assay, the test substance is administered to the animals, and after a specific time, bone marrow or peripheral blood cells are examined for the presence of micronuclei, which are small nuclei that form in cells that have undergone chromosomal damage. numberanalytics.com Solriamfetol was reported to be non-genotoxic in a comprehensive battery of these assays. fda.gov
Carcinogenicity studies are long-term bioassays designed to evaluate the tumorigenic potential of a substance after chronic exposure. These studies are typically conducted in two rodent species, usually rats and mice, over the majority of their lifespan (e.g., two years). numberanalytics.comfda.gov For solriamfetol, two-year carcinogenicity studies were conducted in both rats and mice, with the drug administered orally. fda.gov The study design involves administering multiple doses of the compound to the animals daily and monitoring them for the development of tumors. pmda.go.jp A comprehensive histopathological examination of all organs and tissues is conducted at the end of the study to identify any neoplastic lesions. pmda.go.jp The results of these studies for solriamfetol did not show any drug-related neoplasms in either species. fda.gov
Developmental and Reproductive Toxicology Study Design (Non-Clinical Models)
Developmental and Reproductive Toxicology (DART) studies are designed to evaluate the potential effects of a drug on all stages of reproduction. premier-research.com These studies are conducted in non-clinical models, typically in rats and rabbits, to identify any adverse effects on fertility, embryonic and fetal development, and pre- and postnatal development. premier-research.com
For solriamfetol, the DART program included fertility and early embryonic development studies in rats, and embryo-fetal development studies in both rats and rabbits. fda.govhres.ca In the fertility and early embryonic development study, male and female rats are treated with the drug before mating, during the mating period, and for females, through implantation. premier-research.com Endpoints evaluated include mating performance, fertility, and early embryonic development to the point of implantation. premier-research.com
Embryo-fetal development studies are designed to detect adverse effects on the developing fetus during organogenesis. premier-research.com In these studies, pregnant animals (rats and rabbits) are administered the drug daily during the period of major organ formation. premier-research.comhres.ca Just before delivery, the fetuses are delivered by cesarean section and examined for any external, visceral, or skeletal abnormalities. premier-research.com Animal studies with solriamfetol have indicated the potential for reproductive toxicity. hres.ca Specifically, in pregnant rats, maternal and developmental toxicity were observed. hres.ca Similarly, in pregnant rabbits, developmental toxicity was noted. hres.ca These studies did not reveal adverse developmental outcomes in the absence of maternal toxicity. fda.gov
Non-Clinical Pharmacology Data Integration for Regulatory Submissions
The integration of non-clinical pharmacology data is a critical component of a regulatory submission for a new drug. allucent.com This involves compiling and interpreting data from in vitro and in vivo studies to build a comprehensive pharmacological profile of the drug candidate. afmps.be For solriamfetol, the non-clinical pharmacology data package was essential to support its proposed mechanism of action and to provide a rationale for its clinical development. europa.eu
The submission dossier for solriamfetol included detailed reports of in vitro binding and functional studies that characterized its activity at various receptors and transporters. oup.comcolab.ws These studies demonstrated that solriamfetol acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). patsnap.comeuropa.eu The in vitro data showed its binding affinity for the dopamine and norepinephrine transporters, with no significant affinity for the serotonin (B10506) transporter. europa.eu
In vivo animal data further supported the proposed mechanism of action. europa.eu Studies in rats demonstrated that solriamfetol increased dopamine levels in the striatum and norepinephrine levels in the prefrontal cortex. europa.eu The integration of these non-clinical pharmacology findings with pharmacokinetic and toxicology data is crucial for establishing a safe starting dose for first-in-human clinical trials and for guiding dose-escalation in subsequent studies. allucent.comafmps.be The complete non-clinical data package, including pharmacology, pharmacokinetics, and toxicology studies, is submitted to regulatory agencies like the FDA and EMA for review and approval to initiate clinical trials and for eventual marketing authorization. europa.eufda.gov
Comparison of Preclinical Data with Other Wake-Promoting Agents in Regulatory Context
In the regulatory evaluation of a new drug, a comparison of its preclinical data with existing therapeutic agents is often required to understand its relative benefits and risks. nih.gov Solriamfetol's preclinical profile has been compared to other wake-promoting agents such as modafinil (B37608), armodafinil, and amphetamine. nih.govnih.gov
Distinct Non-Clinical Profiles and Mechanisms of Action
Solriamfetol's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake. patsnap.comeuropa.eu This distinguishes it from other wake-promoting agents with different pharmacological targets.
Table 2: Comparison of Preclinical Profiles of Wake-Promoting Agents
| Feature | Solriamfetol | Modafinil/Armodafinil | Amphetamine | Pitolisant (B1243001) |
| Primary Mechanism | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI) patsnap.comeuropa.eu | Atypical dopamine transporter inhibitor nih.gov | Dopamine and Norepinephrine Releaser and Reuptake Inhibitor nih.gov | Histamine (B1213489) H3 Receptor Antagonist/Inverse Agonist nih.govnih.gov |
| Serotonin Transporter Affinity | No significant affinity europa.eudrugbank.com | Low affinity | Low affinity | No significant affinity |
| Effect on Striatal Dopamine | Increases extracellular levels nih.govresearchgate.net | Increases extracellular levels nih.govresearchgate.net | Increases extracellular levels nih.govresearchgate.net | No effect nih.govresearchgate.net |
| Behavioral Sensitization | Produces behavioral sensitization nih.govresearchgate.net | Produces behavioral sensitization nih.govresearchgate.net | Produces behavioral sensitization nih.govresearchgate.net | Devoid of behavioral sensitization nih.govresearchgate.net |
| Hyperlocomotion | Induces hyperlocomotion nih.govresearchgate.net | Induces hyperlocomotion nih.govresearchgate.net | Induces hyperlocomotion nih.govresearchgate.net | No effect nih.govresearchgate.net |
Preclinical comparative studies have highlighted these distinctions. For instance, while solriamfetol, modafinil, and amphetamine all increase central dopamine neurotransmission, their broader pharmacological profiles differ. nih.govresearchgate.net Solriamfetol is characterized as a dopamine and norepinephrine reuptake inhibitor with no significant action on serotonin reuptake. drugbank.comnih.gov In contrast to traditional stimulants like amphetamine, solriamfetol has a lower potential for abuse, which may be related to its selective action on dopamine and norepinephrine transporters without the broad-spectrum effects of other stimulants. patsnap.comnih.gov
Furthermore, preclinical studies have identified agonist activity at the TAAR1 receptor as a potential additional pharmacological target for solriamfetol, which is not observed with modafinil. oup.comcolab.ws This multi-faceted mechanism of action, combining dopamine-norepinephrine reuptake inhibition with TAAR1 agonism, may contribute to its unique wake-promoting effects. axsomecongresshub.com In contrast, pitolisant, another wake-promoting agent, acts as a histamine H3 receptor antagonist/inverse agonist and does not exhibit the psychostimulant-like properties of hyperlocomotion and behavioral sensitization seen with solriamfetol, modafinil, and amphetamine. nih.govnih.govresearchgate.net These distinct non-clinical profiles are crucial for regulatory assessment, as they inform the potential clinical applications, safety concerns, and abuse liability of the drug.
Future Directions in Solriamfetol Hydrochloride Research
Elucidating Uncharacterized Aspects of Mechanistic Action
While solriamfetol's DNRI activity is well-documented, its complete mechanism of action remains partially unsolved. biorxiv.orgresearchgate.net Recent preclinical studies have identified additional molecular targets, which may contribute to its therapeutic effects. axsome.com A key area of future research is to understand these newly found interactions and how they integrate with the compound's primary DNRI activity.
Recent preclinical pharmacology studies have revealed that solriamfetol (B1681049) acts as an agonist at the trace amine-associated receptor 1 (TAAR1). biorxiv.orgbiospace.com In vitro studies have demonstrated that solriamfetol activates human TAAR1 at potencies within a clinically relevant plasma concentration range, which overlaps with its dopamine (B1211576) and norepinephrine (B1679862) transporter inhibitory potencies. biospace.comsleepreviewmag.com This TAAR1 activity is a distinguishing feature, as it is not observed with other wake-promoting agents like modafinil (B37608) or the DNRI bupropion. biospace.comsleepreviewmag.com
Further research is required to fully characterize the implications of this TAAR1 agonism in vivo. TAAR1 agonists have been shown to have pro-cognitive and wake-promoting effects in rodent and primate models. biospace.com In line with this, studies have shown that solriamfetol, similar to known TAAR1 agonists, reduced the firing frequency of mouse ventral tegmental area (VTA) dopamine neurons. biospace.comsleepreviewmag.com Future investigations will need to explore the precise contribution of TAAR1 activation to solriamfetol's effects on wakefulness, cognition, and other potential therapeutic areas. sleepreviewmag.com The initiation of a Phase 3 trial for Major Depressive Disorder (MDD) explicitly notes the compound's action as a TAAR1 agonist, highlighting the growing importance of this mechanism. publicnow.com
Table 1: In Vitro Receptor Binding and Functional Activity of Solriamfetol
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 14.2 µM | wikipedia.org |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 3.7 µM | wikipedia.org |
| Serotonin (B10506) Transporter (SERT) | Binding Affinity (Ki) | 81.5 µM | wikipedia.org |
| Dopamine Reuptake Inhibition | Functional Potency (IC50) | 2.9 µM | wikipedia.org |
| Norepinephrine Reuptake Inhibition | Functional Potency (IC50) | 4.4 µM | wikipedia.org |
| Human TAAR1 Agonism | Functional Potency (EC50) | 10–16 µM | wikipedia.org |
Advanced Preclinical Animal Model Development
To further investigate solriamfetol's complex pharmacology, the development and refinement of preclinical animal models are crucial. These models are essential for bridging the gap between molecular actions and therapeutic outcomes.
Current animal models of narcolepsy often involve genetic disruption of the orexin (B13118510) (hypocretin) system, such as orexin knockout mice or models where orexin-producing neurons are selectively destroyed. creative-biolabs.comsleepreviewmag.com These models successfully replicate key symptoms like cataplexy and fragmented sleep-wake patterns. creative-biolabs.comnih.gov For instance, the Orexin/tTA; TetO-DTA mouse model allows for inducible degeneration of orexin neurons, providing a platform to study the emergence of narcoleptic symptoms. nih.gov
Future research will benefit from refining these models to probe specific neurobiological phenotypes relevant to solriamfetol's actions. This includes developing models that can effectively measure changes in cognitive function, attention, and motivation, which are domains potentially influenced by the compound's DNRI and TAAR1 activity. biorxiv.orgresearchgate.net Given that solriamfetol improves cognitive function in patients with obstructive sleep apnea (B1277953), models that specifically assess this domain are of high interest. sleepreviewmag.com Furthermore, comparing the effects of solriamfetol in different models, such as those with single orexin receptor knockouts (OX1R or OX2R), could help dissect the specific pathways through which it promotes wakefulness. conductscience.com
Table 2: Examples of Preclinical Models for Sleep Disorder Research
| Model Type | Description | Relevance to Research | Reference |
|---|---|---|---|
| Orexin Knockout (KO) Mice | Genetically engineered mice lacking the gene for prepro-orexin. | Models narcolepsy with cataplexy; used to test wake-promoting agents. | creative-biolabs.comnih.gov |
| Orexin/ataxin-3 Transgenic Models | Transgenic expression of a toxic protein (ataxin-3) leads to selective destruction of orexin neurons. | Provides a model of neuronal loss similar to human narcolepsy type 1. | creative-biolabs.comnih.gov |
| Orexin-tTA; TetO-DTA Mice | Inducible model where orexin neuron degeneration is triggered by removing doxycycline (B596269) from the diet. | Allows for studying the progression of narcoleptic symptoms over time. | nih.gov |
| Orexin Receptor KO Mice (OX1R-/-, OX2R-/-) | Mice lacking one of the two orexin receptors. | Helps to dissect the specific roles of each receptor in sleep/wake regulation. | conductscience.com |
The long-term administration of central nervous system stimulants can lead to neuroadaptive changes in the brain. oup.comtermedia.pl While solriamfetol has been shown to differ from classic stimulants like amphetamines by not inducing strong psychomotor activity or behavioral stereotypies in mice, the potential for long-term neuroadaptation requires further study. biorxiv.orgresearchgate.net
Future preclinical research should include long-term administration studies to investigate potential changes in receptor density, gene expression, and neural plasticity within key brain circuits like the mesocorticolimbic system. frontiersin.org Techniques such as manganese-enhanced MRI (MEMRI) could be employed to visualize long-term changes in brain activity patterns following chronic treatment. oup.com Understanding these neuroadaptations is critical for confirming the long-term stability of its therapeutic effects and differentiating its profile from other psychostimulants that can induce more significant and sometimes pathological neuronal plasticity. nih.gov
Novel Analytical Tools and Techniques for Enhanced Research
Advancements in research are intrinsically linked to the analytical tools available for investigation. For solriamfetol, the development of precise and sensitive analytical methods is essential for pharmacokinetic studies, impurity profiling, and chiral purity analysis.
Researchers have successfully developed and validated methods for the determination of solriamfetol in biological matrices and pharmaceutical formulations. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the rapid and sensitive estimation of solriamfetol in plasma samples, achieving a low limit of quantification (LOQ). researchgate.net For quality control, an ultra-high-performance liquid chromatography (UPLC-UV) method has been validated for the analysis of process-related impurities. nih.gov
A key area of analytical focus is chiral separation, as only the (R)-enantiomer of solriamfetol is the active therapeutic agent. elte.hu High-performance liquid chromatography (HPLC) methods using polysaccharide-based chiral stationary phases have been developed to reliably determine the enantiomeric purity of solriamfetol, ensuring the absence of the S-enantiomer impurity. elte.hu Future research will continue to refine these techniques for even greater sensitivity and efficiency, and potentially develop novel methods, such as fluorescence-based assays, to support a wide range of preclinical and clinical investigations. colab.ws
Table 3: Analytical Techniques for Solriamfetol Research
| Technique | Application | Key Findings/Parameters | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification in plasma samples. | Rapid and sensitive method; LOQ of 33.70 pg/mL. | researchgate.net |
| UPLC-UV | Analysis of process-related impurities in drug substance. | Validated for selectivity, linearity, accuracy, and precision. | nih.gov |
| Chiral HPLC | Determination of enantiomeric purity. | Achieved high enantioresolution (Rs = 5.3) within 6 minutes using a Lux Amylose-1 column. | elte.hu |
In Vivo Imaging of Transporter Occupancy and Neurotransmitter Levels
A primary focus of future research is to more precisely quantify the direct interaction of Solriamfetol with its targets in a living system. While the drug's efficacy is attributed to its role as a dopamine and norepinephrine reuptake inhibitor (DNRI), direct visualization and measurement of this activity in vivo are crucial for a complete understanding. nih.govfda.gov
Preclinical studies have provided foundational in vivo evidence of Solriamfetol's effects on neurotransmitter concentrations. nih.gov In vivo microdialysis studies in rats have demonstrated that Solriamfetol administration is associated with increased extracellular levels of dopamine and norepinephrine. nih.govresearchgate.net Specifically, administration of the compound has been shown to increase dopamine levels in the striatum and norepinephrine levels in the prefrontal cortex. glpbio.com
However, some preclinical findings present a more complex picture. For instance, one study noted that a dose of Solriamfetol sufficient to produce wake-promoting effects in rats did not result in significant binding to the dopamine transporter (DAT) or norepinephrine transporter (NET) as measured by autoradiography. europa.eu This suggests that the relationship between transporter occupancy and clinical effect may be nuanced and warrants further investigation.
Future studies are expected to employ advanced in vivo imaging techniques like Positron Emission Tomography (PET). PET studies are instrumental in determining the occupancy of transporters by drugs in the living human brain. nih.govnih.gov For example, PET imaging has been successfully used to measure the in vivo occupancy of DAT and NET by other wake-promoting agents like modafinil. researchgate.net Applying such techniques to Solriamfetol would allow researchers to:
Quantify the percentage of DAT and NET sites that are occupied by clinically relevant doses of Solriamfetol.
Establish a clearer relationship between plasma drug concentration, transporter occupancy, and therapeutic effects. nih.gov
Investigate inter-individual variability in transporter occupancy, which could help explain differences in patient responses.
By providing a direct window into the brain, these imaging technologies will be pivotal in refining our understanding of Solriamfetol's pharmacodynamics.
Omics Approaches (Proteomics, Metabolomics) to Identify Downstream Effects
Beyond its direct action on neurotransmitter transporters, the downstream effects of sustained increases in dopamine and norepinephrine are not fully mapped. Future research will increasingly utilize "omics" technologies, such as proteomics and metabolomics, to gain a systems-level understanding of Solriamfetol's biological impact. creative-proteomics.comnews-medical.net
Proteomics is the large-scale study of proteins, which are the primary components of metabolic and signaling pathways. creative-proteomics.combrieflands.com By comparing the proteome (the entire set of proteins) of cells or tissues before and after drug administration, researchers can identify which cellular pathways are altered. creative-proteomics.com For example, proteomic analysis has been used to elucidate the mechanisms of other psychoactive compounds by identifying their effects on proteins involved in neurotransmitter release and transmission cycles, including those for dopamine and norepinephrine. nih.gov For Solriamfetol, this could reveal downstream changes in proteins related to synaptic plasticity, energy metabolism, or neuroinflammation, providing a much broader view of its mechanism of action.
Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. news-medical.netmdpi.com The metabolome provides a real-time snapshot of cellular activity and physiological state. mdpi.com Metabolomic profiling after Solriamfetol administration could identify unique metabolic signatures or biomarkers associated with treatment response or side effects. nih.gov This approach could uncover alterations in amino acid metabolism, lipid profiles, or markers of oxidative stress that are consequences of the drug's primary activity. mdpi.commdpi.com
While no specific proteomic or metabolomic studies on Solriamfetol have been published, these approaches represent a significant future direction. They hold the potential to identify novel biomarkers for treatment efficacy, uncover previously unknown mechanisms of action, and provide a more personalized approach to therapy by identifying which patients are most likely to benefit. news-medical.netbrieflands.com
Exploration of New Preclinical Applications Beyond Current Indications (e.g., Cognitive Enhancement in Specific Preclinical Contexts)
A promising area of ongoing research is the exploration of Solriamfetol for applications beyond its approved indications for excessive daytime sleepiness. Preclinical studies have begun to investigate its potential as a cognitive enhancer, particularly in contexts of cognitive impairment and other neurological disorders.
Recent animal studies have shown that Solriamfetol can improve cognitive performance. unil.chresearchgate.net In mouse models designed to mimic the effects of obstructive sleep apnea (OSA) through intermittent hypoxia or sleep fragmentation, Solriamfetol was found to restore deficits in object preference, a measure of explicit memory. biorxiv.org
Notably, studies in healthy, wild-type mice have demonstrated that low doses of Solriamfetol can enhance cognitive functions. researchgate.netbiorxiv.org A dose of 3 mg/kg was found to consistently improve sustained attention and spatial memory. biorxiv.org This effect was correlated with specific changes in brain activity, including a reduction in EEG delta power (an indicator of sleepiness) and an enhancement of EEG fast-gamma power, which is associated with mental concentration. researchgate.net Interestingly, the doses that produced cognitive enhancement were significantly lower than the higher doses (50-150 mg/kg) required for potent wakefulness, which also induced low mobility, suggesting a distinct therapeutic window for cognitive effects. researchgate.netbiorxiv.org
Based on these preclinical findings and its catecholaminergic mechanism, there is also growing interest in evaluating Solriamfetol for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). researchgate.net Preliminary results from a 6-week, double-blind, placebo-controlled clinical trial in adults with ADHD indicated that Solriamfetol was superior to placebo in improving ADHD symptoms and executive function. researchgate.net
| Animal Model | Cognitive Domain Tested | Key Findings | Reference |
|---|---|---|---|
| Murine model of Obstructive Sleep Apnea (Intermittent Hypoxia) | Explicit Memory (Novel Object Recognition) | Restored deficits in object preference and reduced anxiety-like behavior. | researchgate.netbiorxiv.org |
| Murine model of sleep fragmentation | Cognition | Restored deficits in object preference. | biorxiv.org |
| Wild-type mice | Sustained Attention & Spatial Memory | Low doses (3 mg/kg) improved performance; associated with increased EEG fast-gamma activity. | researchgate.netbiorxiv.org |
Role of Computational Chemistry and AI in Future Drug Design and Mechanistic Predictions
Computational chemistry techniques, such as molecular docking and homology modeling, are already essential for understanding how drugs like Solriamfetol interact with their targets. acs.org Since the crystal structures of transporters like NET are not fully resolved, homology modeling is used to build three-dimensional models based on related proteins. nih.gov Researchers can then use docking simulations to predict how a ligand like Solriamfetol fits into the binding pockets of DAT and NET, helping to explain its structure-activity relationship and guide the design of new molecules with improved affinity or selectivity. acs.orgbiomolther.org
Predictive Modeling: AI can be used to create highly accurate models of protein structures. news-medical.net For instance, AI has been used to predict the 3D structure of the TAAR1 receptor—a target also modulated by Solriamfetol—enabling the virtual screening of millions of molecules to find novel activators. news-medical.net
De Novo Drug Design: Generative AI models can design entirely new chemical entities optimized for specific properties, such as high affinity for both DAT and NET but low affinity for the serotonin transporter, mimicking Solriamfetol's profile.
QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models use machine learning to predict the biological activity of a compound based on its chemical structure, providing a rapid in silico method to assess the potential of new DNRI analogues. chemrxiv.org
These computational approaches can be used to explore the vast chemical space around the Solriamfetol scaffold, leading to the design of next-generation DNRIs with potentially enhanced efficacy, better tolerability, or novel therapeutic applications. Furthermore, AI can predict potential off-target interactions or new therapeutic indications for Solriamfetol itself by screening its structure against databases of known biological targets.
Q & A
Q. What is the established mechanism of action of solriamfetol hydrochloride, and how does it differ from other wake-promoting agents?
Solriamfetol acts as a dual dopamine and norepinephrine reuptake inhibitor (DNRI), increasing synaptic concentrations of these neurotransmitters. Unlike amphetamines, it does not induce significant psychomotor agitation or anxiety-related behaviors. Recent studies also highlight its partial agonism at trace amine-associated receptor 1 (TAAR1), which may enhance cognitive functions such as attention and memory . Modafinil, another wake-promoting agent, primarily targets dopamine reuptake without significant norepinephrine effects, resulting in distinct behavioral and neurochemical profiles .
Q. What are the validated clinical endpoints for assessing solriamfetol’s efficacy in treating excessive daytime sleepiness (EDS)?
Key endpoints include the Epworth Sleepiness Scale (ESS), Maintenance of Wakefulness Test (MWT) sleep latency, and clinician/patient global impression scales (CGI-C/PGI-C). A ≥3-point reduction in ESS or achieving MWT latency ≥20 minutes are clinically meaningful thresholds. Phase III trials (TONES 2 and 3) demonstrated Cohen’s d effect sizes of 0.5–0.8 for ESS and MWT improvements, indicating medium-to-large therapeutic impacts .
Q. What are the standard dosing protocols for solriamfetol in clinical research settings?
For narcolepsy, the initial dose is 75 mg/day, titrated to 150 mg/day after ≥3 days if needed. For obstructive sleep apnea (OSA), dosing starts at 37.5 mg/day, escalating to 75–150 mg/day. Studies suggest stable doses are typically achieved within 14 days, with most patients maintaining 75–150 mg/day .
Advanced Research Questions
Q. How do preclinical models reconcile solriamfetol’s wake-promoting effects with its cognitive-enhancing properties?
In mice, low-dose solriamfetol (3 mg/kg) enhances sustained attention and spatial memory without inducing hyperactivity. EEG analyses reveal reduced delta activity (indicating reduced sleepiness) and increased fast-gamma oscillations (linked to cognitive focus) during novel object recognition tasks. These effects correlate with upregulated plasticity-related genes (e.g., BDNF, Arc), suggesting dual mechanisms for wakefulness and cognition .
Q. What methodological challenges arise in designing trials to assess solriamfetol’s long-term efficacy and safety?
Key challenges include:
- Placebo-adjusted effect maintenance : Post-hoc analyses show diminishing ESS improvements after 6–12 months, necessitating open-label extensions to evaluate sustainability .
- Comorbidities : OSA patients often use CPAP, requiring stratification to isolate solriamfetol’s effects .
- Adverse event monitoring : While solriamfetol has lower abuse potential than amphetamines, long-term studies must track cardiovascular parameters (e.g., blood pressure) due to norepinephrine reuptake inhibition .
Q. How can researchers address contradictions between clinical trial outcomes and real-world cost-effectiveness assessments?
Despite Phase III trials demonstrating favorable NNT values (e.g., NNT=3 for PGI-C response), real-world cost-effectiveness analyses (e.g., NICE guidelines) highlight uncertainties in quality-of-life gains and long-term adherence. Researchers should incorporate patient-reported outcomes (PROs) and real-world data (RWD) into trial designs to bridge this gap .
Experimental Design and Data Analysis
Q. What statistical approaches are optimal for analyzing solriamfetol’s dose-response relationships?
Mixed-effects repeated-measures ANOVA is recommended for longitudinal data (e.g., ESS scores across weeks). For driving performance studies (e.g., SDLP changes), effect sizes and 95% CIs derived from mixed models account for inter-individual variability . Dose-response curves in preclinical studies should use non-linear regression to identify ED₅₀ values .
Q. How are impurities in solriamfetol synthesis characterized, and what analytical methods ensure batch consistency?
Process-related impurities (e.g., isomers, cyanate byproducts) are detected via UPLC-UV with a C18 column (gradient: 0.1% trifluoroacetic acid/acetonitrile). Validation parameters include specificity (resolution ≥2.0), linearity (R² >0.999), and precision (%RSD <2.0). Recent patents describe high-yield synthesis (≥98% purity) using D-phenylalaninol and sodium cyanate under acidic conditions .
Contradictory Findings and Resolution
Q. Why do some studies report minimal cognitive benefits in humans despite robust preclinical evidence?
Preclinical models use low doses (1–3 mg/kg) to avoid sedation, whereas human trials employ higher doses (75–150 mg/day) that may prioritize wakefulness over cognition. Future trials could explore lower doses or adjunctive therapies (e.g., cognitive training) to amplify cognitive effects .
Q. How can researchers reconcile discrepancies in solriamfetol’s approval status across regulatory bodies?
While the FDA and EMA approve solriamfetol for EDS in narcolepsy/OSA, NICE cites insufficient real-world cost-effectiveness data. Researchers should conduct comparative effectiveness studies against first-line therapies (e.g., modafinil) and integrate health economic analyses into trial protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
